MKC8866
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-6-methoxy-4-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-2-oxochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO7/c1-10-11-7-14(24-2)16(22)13(9-20)17(11)26-18(23)12(10)8-15(21)19-3-5-25-6-4-19/h7,9,22H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDGMRMUJYGWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CC(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338934-59-0 | |
| Record name | MKC-8866 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338934590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MKC-8866 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NZ0YBP9HB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of MKC8866 in Prostate Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant global health challenge, and the development of novel therapeutic strategies is paramount. One such promising agent is MKC8866, a small molecule inhibitor that has demonstrated potent anti-tumor activity in preclinical models of prostate cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular targets and downstream effects on key oncogenic signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of prostate cancer therapeutics.
Core Mechanism of Action: Inhibition of the IRE1α-XBP1s Pathway
This compound is a highly specific inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 alpha (IRE1α), a key sensor of endoplasmic reticulum (ER) stress.[1][2][3] In the context of prostate cancer, the IRE1α signaling pathway is frequently activated to promote cancer cell survival and proliferation.[1][2][3]
The primary mechanism of action of this compound involves the disruption of the IRE1α-X-box binding protein 1 (XBP1) signaling axis. Under ER stress, IRE1α's RNase domain unconventionally splices XBP1 messenger RNA (mRNA), leading to the production of a potent transcription factor, XBP1s.[1][2][3] XBP1s then translocates to the nucleus and activates the transcription of genes involved in protein folding, quality control, and ER-associated degradation, thereby helping the cell to cope with stress. However, in prostate cancer, this pathway is hijacked to support tumorigenesis.
By inhibiting the RNase activity of IRE1α, this compound prevents the splicing of XBP1 mRNA, leading to a significant reduction in the levels of the active XBP1s transcription factor. This, in turn, suppresses the downstream signaling cascade that promotes prostate cancer cell growth and survival.[1][2][3]
Downstream Effect: Suppression of c-MYC Signaling
A critical downstream consequence of IRE1α-XBP1s inhibition by this compound is the suppression of the c-MYC oncogenic pathway.[1][2][3] c-MYC is a master transcriptional regulator that is overexpressed in a large proportion of prostate cancers and is a key driver of tumor initiation and progression.
Studies have shown a direct link between the IRE1α-XBP1s pathway and the activation of c-MYC signaling in prostate cancer.[1][2][3] The inhibition of IRE1α by this compound leads to a significant decrease in c-MYC mRNA and protein levels, ultimately resulting in the inhibition of prostate cancer cell proliferation and tumor growth.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound in prostate cancer models.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay | Metric | This compound Concentration | Result | Reference |
| LNCaP | Colony Formation | Colony Number | 10 µM | Significant reduction | [1] |
| C4-2B | Colony Formation | Colony Number | 10 µM | Significant reduction | [1] |
| 22Rv1 | Colony Formation | Colony Number | 10 µM | Significant reduction | [1] |
| PC-3 | Colony Formation | Colony Number | 10 µM | Significant reduction | [1] |
| LNCaP | Prostatosphere Formation | Sphere Number | 10 µM | Marked inhibition | [1] |
| C4-2B | Prostatosphere Formation | Sphere Number | 10 µM | Marked inhibition | [1] |
| 22Rv1 | Prostatosphere Formation | Sphere Number | 10 µM | Marked inhibition | [1] |
| PC-3 | Prostatosphere Formation | Sphere Number | 10 µM | Marked inhibition | [1] |
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Models
| Xenograft Model | Treatment | Dosage | Tumor Volume Reduction | Reference |
| LNCaP | This compound | 20 mg/kg, p.o., daily | Significant inhibition | [1] |
| C4-2B | This compound | 20 mg/kg, p.o., daily | Significant inhibition | [1] |
Table 3: Synergistic Effects of this compound with Standard-of-Care Prostate Cancer Drugs
| Cell Line | Combination Treatment | Assay | Result | Reference |
| LNCaP | This compound + Enzalutamide | Colony Formation | Synergistic inhibition | [1] |
| LNCaP | This compound + Abiraterone Acetate | Colony Formation | Synergistic inhibition | [1] |
| LNCaP | This compound + Cabazitaxel | Colony Formation | Synergistic inhibition | [1] |
Experimental Protocols
Cell Culture and Reagents
Prostate cancer cell lines (LNCaP, C4-2B, 22Rv1, and PC-3) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
Colony Formation Assay
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Cells were seeded in 6-well plates at a density of 1,000 cells per well.
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The following day, cells were treated with either vehicle (DMSO) or the indicated concentrations of this compound.
-
The medium was replaced every 3-4 days with fresh medium containing the respective treatments.
-
After 10-14 days, colonies were fixed with methanol and stained with 0.5% crystal violet.
-
The number of colonies was counted manually or using an automated colony counter.
Prostatosphere Formation Assay
-
Single cells were suspended in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).
-
Cells were plated in ultra-low attachment 6-well plates at a density of 5,000 cells per well.
-
Cells were treated with vehicle or this compound.
-
After 7-10 days, the number of prostatospheres (spheres with a diameter > 50 µm) was counted under a microscope.
In Vivo Xenograft Studies
-
Male immunodeficient mice (e.g., nude or SCID) were used.
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Prostate cancer cells (e.g., 1 x 10^6 LNCaP or C4-2B cells) were subcutaneously injected into the flanks of the mice.
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When tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into treatment groups.
-
This compound was administered orally at the specified dose and schedule.
-
Tumor volume was measured regularly using calipers (Volume = (length x width²)/2).
-
At the end of the study, tumors were excised and weighed.
RNA Sequencing Analysis
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Prostate cancer cells were treated with vehicle or this compound for a specified time (e.g., 24 hours).
-
Total RNA was extracted using a commercially available kit.
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RNA quality and quantity were assessed using a Bioanalyzer.
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Libraries for RNA sequencing were prepared following the manufacturer's protocol (e.g., Illumina TruSeq).
-
Sequencing was performed on a high-throughput sequencing platform.
-
Bioinformatic analysis was conducted to identify differentially expressed genes and enriched pathways.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in prostate cancer.
Experimental Workflow: In Vitro Efficacy
Caption: Workflow for assessing the in vitro efficacy of this compound.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for in vivo xenograft studies of this compound.
Conclusion
This compound represents a promising therapeutic agent for the treatment of prostate cancer by targeting a key survival pathway hijacked by cancer cells. Its specific inhibition of the IRE1α RNase activity leads to the suppression of the XBP1s-c-MYC signaling axis, resulting in potent anti-tumor effects in preclinical models. The data summarized in this technical guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and clinical development of this compound and other inhibitors of the IRE1α pathway for the treatment of prostate cancer.
References
The Role of MKC8866 in the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unfolded protein response (UPR) is a critical cellular stress response pathway that has been implicated in the survival and proliferation of cancer cells. One of the key mediators of the UPR is the inositol-requiring enzyme 1α (IRE1α), a dual-function enzyme with both kinase and endoribonuclease (RNase) activity. The RNase activity of IRE1α is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, regulates the expression of genes involved in protein folding, quality control, and ER-associated degradation, ultimately promoting cell survival under stress. MKC8866 is a potent and specific small molecule inhibitor of the IRE1α RNase activity. This document provides an in-depth technical overview of the role of this compound in modulating the UPR, with a focus on its mechanism of action, its effects on cancer cells, and the experimental methodologies used to characterize its activity.
Introduction to the Unfolded Protein Response and IRE1α
The endoplasmic reticulum (ER) is the primary site of protein folding and modification for secreted and transmembrane proteins. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, and high protein synthesis demand in cancer cells, can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins—a condition known as ER stress.[1] To cope with this stress, cells activate the unfolded protein response (UPR), a complex signaling network that aims to restore ER homeostasis or, if the stress is too severe, trigger apoptosis.[2]
The UPR is mediated by three main ER-resident transmembrane proteins: IRE1α, PERK (protein kinase R-like ER kinase), and ATF6 (activating transcription factor 6).[2] IRE1α is the most conserved of these sensors.[3] Upon ER stress, IRE1α dimerizes and autophosphorylates, which activates its RNase domain.[4] This RNase activity has two main functions:
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XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the XBP1 mRNA. This unconventional splicing event results in a frameshift, leading to the translation of the active transcription factor XBP1s.[5]
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Regulated IRE1-Dependent Decay (RIDD): IRE1α can also degrade a subset of mRNAs and microRNAs that are localized to the ER membrane, a process that can have both pro-survival and pro-apoptotic consequences.[4]
In many cancers, the IRE1α-XBP1s pathway is constitutively active and plays a crucial role in promoting tumor growth, angiogenesis, and therapeutic resistance.[5] This has made IRE1α an attractive therapeutic target for cancer drug development.[1]
This compound: A Specific Inhibitor of IRE1α RNase Activity
This compound is a salicylaldehyde analog that acts as a potent and selective inhibitor of the IRE1α RNase domain.[6][7] It covalently binds to a lysine residue (K907) within the RNase catalytic site, forming a Schiff base, which blocks its endoribonuclease activity.[4] This inhibition prevents both the splicing of XBP1 mRNA and the degradation of RIDD substrates.[8]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the specific inhibition of the RNase activity of IRE1α. This leads to a reduction in the levels of spliced XBP1 (XBP1s) and the subsequent downregulation of its target genes.[8] Importantly, this compound does not affect the kinase activity of IRE1α, nor does it impact the other branches of the UPR, such as the PERK or ATF6 pathways, at concentrations where it effectively inhibits IRE1α RNase activity.[8]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (IRE1α RNase activity) | Human IRE1α (cell-free) | 0.29 µM | [6] |
| EC50 (XBP1s expression) | MM1 Myeloma cells | 0.52 µM | [9] |
| IC50 (Cell viability) | RPMI 8226 cells (unstressed) | 0.14 µM | [7] |
| IC50 (Cell viability) | LNCaP cells | Most robust effect among 4 cell lines | [7] |
| Effective Concentration | MDA-MB-231 cells | 20 µM (to decrease proliferation) | [7] |
| Effective Concentration | LNCaP cells | 10 µM (to induce with 30nM TG for 3h) | [6] |
Table 2: In Vivo Activity and Properties of this compound
| Parameter | Model | Dosage/Concentration | Outcome | Reference |
| Oral Bioavailability | Mice | - | 30% | [5] |
| Time to Max Plasma Conc. | Mice (oral gavage) | - | 4 hours | [5] |
| Tumor Growth Inhibition | Prostate Cancer Xenografts | Monotherapy | Significant therapeutic activity | [6] |
| Synergistic Effects | Prostate Cancer Models | In combination with clinical PCa drugs | Enhanced anti-tumor effects | [6] |
| Sensitization to Chemo | Glioblastoma Mouse Model | In combination with radiation/chemotherapy | Improved survival | [10] |
| Response to Chemotherapy | Triple-Negative Breast Cancer | In combination with paclitaxel | Enhanced effectiveness and reduced relapse | [11] |
| XBP1 Splicing Inhibition | Mouse Kidney | 4 mg/kg | Inhibition of tunicamycin-induced splicing | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments used to characterize the activity of this compound.
Cell Culture and Treatments
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Cell Lines: LNCaP, C4-2B, PC-3, DU145 (prostate cancer), MDA-MB-231, T47D, MCF7, SKBR3 (breast cancer), MM1, RPMI 8226 (multiple myeloma), GL261 (glioblastoma).
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Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, the stock is diluted in culture medium to the desired final concentration (e.g., 0.2-20 µM). Control cells are treated with an equivalent volume of DMSO.[7]
-
ER Stress Induction: To induce ER stress, cells can be treated with tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 30 nM).[3][6]
Western Blotting for UPR Markers
This protocol is used to assess the protein levels of key UPR markers.
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Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
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SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
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Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C.
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Primary Antibodies: anti-XBP1s, anti-PERK, anti-phospho-eIF2α, anti-ATF6, anti-CHOP, anti-GAPDH (loading control).
-
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Quantitative PCR (qPCR) for XBP1 Splicing and Target Genes
This method is used to quantify the levels of XBP1s mRNA and its downstream target genes.
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RNA Extraction: Total RNA is extracted from treated cells using TRIzol reagent according to the manufacturer's instructions.[3]
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cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
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Target Genes: XBP1s, ERDJ4 (DNAJB9), HERPUD1.
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Cell Viability Assay
This assay measures the effect of this compound on cell proliferation.
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Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well).
-
Treatment: After 24 hours, the cells are treated with various concentrations of this compound or DMSO control.
-
Incubation: The plates are incubated for a specified period (e.g., 3-6 days).[7]
-
Viability Measurement: Cell viability is assessed using reagents such as CellTiter-Glo or by direct cell counting.
This compound in Cancer Therapy
The reliance of many cancers on the IRE1α-XBP1s pathway for survival and proliferation makes this compound a promising therapeutic agent.
Prostate Cancer
In prostate cancer, the IRE1α-XBP1s pathway is activated by androgen signaling and is crucial for tumor growth.[5] this compound has been shown to strongly inhibit prostate cancer tumor growth as a monotherapy and acts synergistically with current prostate cancer drugs in preclinical models.[5] A key finding is that the IRE1α-XBP1s pathway is required for c-MYC signaling, a major oncogenic driver in prostate cancer.[5] By inhibiting XBP1s, this compound can suppress c-MYC expression and its downstream effects on cell proliferation.[12]
Breast Cancer
In triple-negative breast cancer (TNBC), chemotherapy can activate the IRE1α stress response, leading to the production of pro-survival signals that promote the growth of new cancer cells and contribute to relapse.[11] this compound can block this process, and in preclinical models, it increased the effectiveness of chemotherapy and reduced tumor relapse.[11] It has been shown that this compound reduces the secretion of pro-tumorigenic cytokines, such as CXCL1 and IL-8, which can decrease the number of tumor-initiating cells.[8]
Glioblastoma
Glioblastoma multiforme (GBM) is an aggressive brain cancer with a poor prognosis.[13] The IRE1α/XBP1s axis plays a role in remodeling the tumor microenvironment to favor tumor growth.[3] While this compound does not cross the blood-brain barrier, local intracerebral administration has been shown to sensitize glioblastoma to radiation and chemotherapy in vivo.[10][13]
Hematological Malignancies
The IRE1α-XBP1s pathway is also implicated in the survival of various hematological malignancies, including multiple myeloma and acute myeloid leukemia (AML).[14][15] this compound has been shown to have synergistic effects with proteasome inhibitors in AML cells, leading to increased cell death.[15]
Conclusion and Future Directions
This compound is a valuable research tool and a promising therapeutic candidate that specifically targets the RNase activity of IRE1α. Its ability to inhibit XBP1 splicing and modulate the unfolded protein response has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. The link between the IRE1α-XBP1s pathway and key oncogenic drivers like c-MYC provides a strong rationale for its clinical development.
Future research should focus on:
-
Clinical Trials: Evaluating the safety and efficacy of this compound in human clinical trials, both as a monotherapy and in combination with existing cancer therapies.
-
Biomarker Development: Identifying biomarkers to predict which patient populations are most likely to respond to this compound treatment. An XBP1-specific gene expression signature has been associated with prostate cancer prognosis and could be a starting point.[5]
-
Overcoming Drug Resistance: Investigating the potential for this compound to overcome resistance to current therapies.
-
Delivery Methods: Developing novel delivery strategies, particularly for cancers of the central nervous system, to overcome challenges like the blood-brain barrier.
References
- 1. The multiple roles of the unfolded protein response regulator IRE1α in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Potential drug offers hope for reducing breast cancer relapse and improved treatment | News | CORDIS | European Commission [cordis.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. Local intracerebral inhibition of IRE1 by this compound sensitizes glioblastoma to irradiation/chemotherapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Discovery and Development of MKC-8866, a First-in-Class IRE1α RNase Inhibitor
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
MKC8866: A Selective Inhibitor of XBP1 Splicing for Oncological Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unfolded protein response (UPR) is a critical cellular stress response pathway that is often hijacked by cancer cells to promote survival, proliferation, and therapeutic resistance. A key mediator of the UPR is the IRE1α-XBP1 signaling axis. The endoribonuclease activity of IRE1α catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, regulates the expression of a broad range of genes involved in protein folding, degradation, and cellular metabolism, thereby supporting tumor growth and adaptation to the harsh tumor microenvironment. MKC8866, a potent and selective small molecule inhibitor of the IRE1α RNase activity, has emerged as a promising therapeutic agent by effectively blocking XBP1 splicing. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its investigation.
Introduction
The endoplasmic reticulum (ER) is a central organelle responsible for protein synthesis, folding, and modification. Perturbations in ER homeostasis, collectively known as ER stress, activate the unfolded protein response (UPR). The UPR is orchestrated by three ER-resident transmembrane proteins: PERK, ATF6, and IRE1α. While acute UPR activation is a pro-survival mechanism, chronic activation, particularly of the IRE1α-XBP1 pathway, is increasingly recognized as a key driver of tumorigenesis and chemoresistance in various cancers, including prostate, breast, and glioblastoma.
The IRE1α-XBP1 signaling pathway is a highly conserved branch of the UPR. Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This RNase activity excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1u), generating the spliced form, XBP1s.[1] XBP1s is a potent transcription factor that translocates to the nucleus and activates the transcription of genes involved in restoring ER homeostasis but also promotes pro-tumorigenic processes.[2] Given its central role in cancer cell survival, the IRE1α-XBP1 axis represents a compelling target for therapeutic intervention.
This compound (also known as Orin1001) is a salicylaldehyde analog that acts as a specific and potent inhibitor of the RNase activity of IRE1α.[3][4] By binding to the RNase catalytic site, this compound prevents the splicing of XBP1 mRNA, thereby inhibiting the production of the pro-tumorigenic transcription factor XBP1s.[5] This guide details the preclinical data supporting the anti-cancer activity of this compound and provides a resource of experimental methods for its further investigation.
Mechanism of Action of this compound
This compound selectively targets the endoribonuclease function of IRE1α, without affecting its kinase activity. This specific inhibition prevents the conversion of XBP1u mRNA to XBP1s mRNA. The subsequent reduction in XBP1s levels leads to the downregulation of its target genes, which are crucial for cancer cell survival and proliferation. Notably, this compound has been shown to disrupt c-MYC signaling, a key oncogenic pathway in prostate cancer, by inhibiting XBP1s-mediated transcriptional activation of c-MYC.[6]
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated across various cancer types. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Cancer Type | Value | Reference(s) |
| IC50 (IRE1α RNase activity) | Human IRE1α (cell-free) | - | 0.29 µM | [3][4] |
| IC50 (XBP1s expression) | LNCaP | Prostate Cancer | 0.38 µM | [6] |
| RPMI 8226 (unstressed) | Multiple Myeloma | 0.14 µM | [4] | |
| EC50 (DTT-induced XBP1s) | MM1 | Multiple Myeloma | 0.52 µM | [6] |
| Cell Viability (IC50) | LNCaP | Prostate Cancer | ~5 µM | [6] |
| VCaP | Prostate Cancer | ~10 µM | [6] | |
| 22Rv1 | Prostate Cancer | >10 µM | [6] | |
| C4-2B | Prostate Cancer | >10 µM | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage & Administration | Outcome | Reference(s) |
| Nude mice (LNCaP xenograft) | Prostate Cancer | 300 mg/kg, oral gavage, daily | Significant tumor growth inhibition | [6] |
| Nude mice (22Rv1 xenograft) | Prostate Cancer | 300 mg/kg, oral gavage, daily | Significant tumor growth inhibition | [6] |
| Nude mice (VCaP xenograft) | Prostate Cancer | 300 mg/kg, oral gavage, daily | Significant tumor growth inhibition | [6] |
| Nude mice (C4-2B xenograft) | Prostate Cancer | 300 mg/kg, oral gavage, daily | Significant tumor growth inhibition | [6] |
| Athymic nude mice (MDA-MB-231 xenograft) | Triple-Negative Breast Cancer | 300 mg/kg, oral gavage, daily | No significant effect as monotherapy | [5] |
| Athymic nude mice (MDA-MB-231 xenograft) | Triple-Negative Breast Cancer | 300 mg/kg this compound (oral, daily) + 10 mg/kg Paclitaxel (IV, weekly) | Enhanced efficacy of paclitaxel, reduced tumor regrowth | [5] |
| Immunocompetent mice (GL261 syngeneic) | Glioblastoma | Local delivery via hydrogel | Sensitizes tumors to radiation and chemotherapy | [7] |
Table 3: Pharmacokinetic and Clinical Trial Information for this compound (Orin1001)
| Parameter | Species | Value/Status | Reference(s) |
| Oral Bioavailability | Mice | ~30% | |
| Maximum Plasma Concentration (Tmax) | Mice | 4 hours post oral administration | |
| Clinical Trial (NCT03950570) | Human | Phase 1/2, advanced solid tumors and metastatic breast cancer. Phase 1 completed. | [8][9] |
| Recommended Phase 2 Dose (RP2D) | Human | 500 mg (single agent), 300 mg (in combination with Abraxane) | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
XBP1 Splicing Assay (RT-PCR)
This assay is fundamental to confirming the on-target activity of this compound by measuring the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA.
-
1. RNA Extraction:
-
Culture cells to 70-80% confluency in a 6-well plate.
-
Treat cells with this compound at desired concentrations for the specified duration. Co-treatment with an ER stress inducer like thapsigargin (e.g., 30 nM for 3-24 hours) can be performed.
-
Wash cells with ice-cold PBS and lyse using a suitable RNA extraction reagent (e.g., TRIzol).
-
Purify total RNA according to the manufacturer's protocol.
-
-
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
3. PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron of XBP1.
-
PCR cycling conditions (example): 94°C for 3 min, followed by 30-35 cycles of 94°C for 30 s, 58°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 5 min.
-
-
4. Gel Electrophoresis:
-
Resolve the PCR products on a 2.5-3% agarose gel.
-
The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands (XBP1s being 26 bp smaller).
-
Quantify band intensities using densitometry software (e.g., ImageJ). The percentage of splicing can be calculated as: (XBP1s / (XBP1s + XBP1u)) * 100.
-
Western Blot Analysis
Western blotting is used to assess the protein levels of key components and downstream targets of the IRE1α-XBP1 pathway.
-
1. Protein Extraction and Quantification:
-
Following treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:
-
XBP1s: (e.g., BioLegend, #647501, 1:1000)
-
IRE1α: (e.g., Cell Signaling Technology, #3294, 1:1000)
-
Phospho-IRE1α (Ser724): (e.g., Novus Biologicals, NB100-2323, 1:1000)
-
BiP/GRP78: (e.g., BD Biosciences, #610978, 1:1000)
-
P58IPK: (e.g., Abcam, ab109117, 1:1000)
-
GAPDH (loading control): (e.g., Santa Cruz Biotechnology, sc-47724, 1:5000)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
Cell Viability (MTT) Assay
The MTT assay measures cell metabolic activity as an indicator of cell viability.
-
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
-
2. Treatment:
-
Treat cells with a range of this compound concentrations for 24-72 hours.
-
-
3. MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
4. Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vivo Xenograft Studies
Xenograft models are crucial for evaluating the in vivo efficacy of this compound.
-
1. Cell Implantation:
-
2. Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a palpable size (e.g., 100-200 mm3), randomize mice into treatment groups.
-
Administer this compound (e.g., 200-300 mg/kg) or vehicle daily via oral gavage.[5][6]
-
For combination studies, co-administer with other agents (e.g., paclitaxel, enzalutamide) according to established protocols.[5][6]
-
-
3. Efficacy Assessment:
-
Measure tumor volume regularly (e.g., every 2-3 days).
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., IHC, Western blot, RT-PCR).
-
Synergistic Anti-Tumor Effects
This compound has demonstrated synergistic effects when combined with standard-of-care chemotherapeutics and targeted agents. For instance, in prostate cancer models, this compound enhances the anti-tumor activity of anti-androgens like enzalutamide and taxanes.[6] In triple-negative breast cancer, it potentiates the efficacy of paclitaxel.[5] These findings suggest that inhibiting the IRE1α-XBP1 pathway can overcome adaptive resistance mechanisms and improve the efficacy of existing cancer therapies.
Conclusion and Future Directions
This compound represents a promising, first-in-class inhibitor of the IRE1α-XBP1 signaling pathway with demonstrated preclinical activity in a range of cancer models. Its ability to selectively target a key pro-survival pathway in cancer cells, both as a monotherapy and in combination with existing treatments, highlights its therapeutic potential. The ongoing clinical evaluation of this compound (Orin1001) will provide crucial insights into its safety and efficacy in patients with advanced cancers.[8][9] Further research is warranted to explore the full potential of IRE1α inhibition as a novel anti-cancer strategy, including the identification of predictive biomarkers for patient stratification and the investigation of its role in modulating the tumor microenvironment and anti-tumor immunity. This technical guide provides a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic utility of this compound.
References
- 1. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]
- 2. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mouse and MDA-MB-231 Xenograft Model [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PCR analysis to detect Xbp1 splicing in mouse rib extracts [bio-protocol.org]
- 12. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Pharmacokinetics of MKC8866
This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of MKC8866, a selective inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 alpha (IRE1α). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction
This compound is a salicylaldehyde analog that specifically targets the RNase domain of IRE1α, a key sensor in the unfolded protein response (UPR).[1] By inhibiting IRE1α, this compound effectively blocks the splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s, a critical transcription factor for the expression of genes involved in protein folding and degradation.[2][3][4] The IRE1α-XBP1s signaling pathway has been implicated in the progression of various cancers, including prostate and breast cancer, making this compound a promising therapeutic agent.[2][3][5] This guide summarizes the available in vivo pharmacokinetic data for this compound and details the experimental protocols used to obtain this information.
Pharmacokinetic Profile of this compound
The following table summarizes the key pharmacokinetic parameters of this compound observed in preclinical in vivo studies.
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability | 30% | Mouse | Oral | [2] |
| Tmax (Time to Maximum Concentration) | 4 hours | Mouse | Oral | [2] |
| Blood-Brain Barrier Penetration | Does not cross | Mouse | Not specified | [6][7] |
In Vivo Efficacy and Dosing
This compound has demonstrated significant therapeutic activity as a monotherapy and in combination with other agents in various preclinical cancer models.[2][3]
| Cancer Model | Animal Model | Dosage | Route of Administration | Outcome | Reference |
| Prostate Cancer (Xenograft) | Male nude mice (BALB/c Nu/Nu) | 200 mg/kg or 300 mg/kg | Oral gavage (daily) | Strong inhibition of tumor growth | [1][2] |
| Prostate Cancer (Syngeneic) | FVB mice | 300 mg/kg | Oral gavage (every two days) | Dramatically reduced tumor growth | [8] |
| Triple-Negative Breast Cancer (Xenograft) | Female athymic nude mice | 300 mg/kg | Oral gavage (daily) | Enhanced efficacy of paclitaxel | [3][9][10] |
| Glioblastoma | Mouse | Not specified (local delivery) | Intracerebral hydrogel | Sensitized tumors to radio/chemotherapy | [6][7][11] |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of pharmacokinetic studies. The following sections outline the methodologies employed in the in vivo assessment of this compound.
-
Prostate Cancer Xenograft Models: Studies have utilized 5-week-old male nude mice (BALB/c Nu/Nu) for evaluating the efficacy of this compound against prostate cancer cell line xenografts.[1][2]
-
Syngeneic Prostate Cancer Models: FVB mice have been used for studies involving Myc-CaP cells to investigate the effects of this compound in an immunocompetent setting.[8]
-
Breast Cancer Xenograft Models: Female athymic nude mice were used to establish MDA-MB-231 tumor xenografts to test the efficacy of this compound in combination with paclitaxel.[3][9][10]
-
Formulation 1: For some studies, this compound was prepared as a suspension in corn oil for oral administration.[1]
-
Formulation 2: In other experiments, this compound was administered as a suspension in 1% microcrystalline cellulose in a simple sugar.[9]
-
Route of Administration: The primary route of administration for systemic delivery in these studies was oral gavage.[1][2][3][8][9][10]
To confirm the on-target activity of this compound in vivo, researchers have measured the inhibition of its direct target, the IRE1α-mediated splicing of XBP1.
-
Tissue Analysis: The levels of spliced XBP1 (XBP1s) were measured in tumor, liver, and kidney tissues of treated mice.[2]
-
Methodology: The suppression of tunicamycin-induced XBP1 splicing was used as a pharmacodynamic marker of this compound activity in tissues.[2]
-
Results: this compound treatment led to a significant reduction in XBP1s expression in tumors, confirming target engagement in vivo.[2][3]
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathway and experimental processes provide a clearer understanding of the drug's mechanism and the studies conducted.
Conclusion
This compound demonstrates favorable pharmacokinetic and pharmacodynamic properties in preclinical models, with moderate oral bioavailability and effective target inhibition in vivo.[2] While it shows significant promise in peripheral tumors, its inability to cross the blood-brain barrier necessitates local delivery strategies for central nervous system malignancies.[6][7] The data summarized in this guide underscore the potential of this compound as a therapeutic agent and provide a foundation for further research and clinical development. The detailed methodologies offer a framework for designing future in vivo studies to further explore the pharmacokinetic and therapeutic potential of this IRE1α inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting IRE1α reprograms the tumor microenvironment and enhances anti-tumor immunity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MKC-8866 (ORIN1001) | inhibitor/agonist | CAS 1338934-59-0 | Buy MKC-8866 (ORIN1001) from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Local intracerebral inhibition of IRE1 by this compound sensitizes glioblastoma to irradiation/chemotherapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
MKC8866: Initial Findings on Toxicity and Safety Profiles
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MKC8866 is a novel small molecule inhibitor targeting the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor of the unfolded protein response (UPR). The UPR is a cellular stress response pathway that is often hijacked by cancer cells to promote their survival and proliferation. By selectively inhibiting IRE1α, this compound presents a promising therapeutic strategy for various malignancies, including prostate and breast cancer. This technical guide provides a comprehensive overview of the initial findings on the toxicity and safety profiles of this compound, based on publicly available preclinical data. The information is intended to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Core Safety and Toxicity Findings
Preclinical studies in mouse models have consistently demonstrated that this compound is generally well-tolerated at therapeutically effective doses. The majority of the available data points towards a favorable safety profile, with minimal to no overt signs of toxicity observed in treated animals.
In Vivo Safety Observations
The primary safety assessments of this compound have been conducted in the context of efficacy studies in various cancer xenograft and syngeneic mouse models. While detailed toxicology reports with comprehensive histopathology and clinical chemistry are not publicly available, the following observations have been consistently reported:
-
General Health and Behavior: Across multiple studies, mice treated with this compound did not exhibit overt signs of toxicity. This includes normal behavior, grooming, and food and water intake.
-
Body Weight: A critical indicator of general toxicity, the body weight of mice treated with this compound, either as a monotherapy or in combination with other agents, did not show any significant changes compared to vehicle-treated control groups.
-
Long-term Dosing: In a study involving a triple-negative breast cancer xenograft model, daily oral administration of this compound at a dose of 300 mg/kg for 60 consecutive days was well-tolerated with no evident toxicity.
-
Combination Therapy: When used in combination with other chemotherapeutic agents such as paclitaxel, enzalutamide, abiraterone acetate, and cabazitaxel, this compound did not appear to exacerbate the toxicity of these agents.
-
Glioblastoma Model: In a preclinical glioblastoma model, this compound was described as having "minimal toxicity".
It is important to note that while these findings are encouraging, they are largely based on general observations during efficacy studies. A comprehensive toxicological evaluation would require dedicated studies with detailed histopathological and clinical chemistry analysis, which are not currently in the public domain.
Quantitative Toxicity Data
As of the latest available information, specific quantitative toxicity data for this compound, such as the median lethal dose (LD50), has not been publicly disclosed. The preclinical studies have focused on establishing efficacy at doses that are well-tolerated, rather than determining the maximum tolerated dose (MTD) or dose-limiting toxicities in a formal toxicology study.
Table 1: Summary of Preclinical Safety Findings for this compound
| Parameter | Observation | Reference(s) |
| General Toxicity | Well-tolerated in mice with no overt signs of toxicity at therapeutic doses. | |
| Body Weight | No significant changes in body weight observed in mice treated with this compound as a monotherapy or in combination with other drugs. | |
| Long-term Dosing | Daily oral administration of 300 mg/kg for 60 consecutive days was well-tolerated with no evident toxicity. | |
| Maximum Concentration | After 28 days of dosing at 300 mg/kg, the maximum systemic concentration of this compound was approximately 110 μg/mL with no signs of overt toxicity. | |
| Combination Therapy | No noteworthy toxicities were observed when this compound was co-administered with enzalutamide, abiraterone acetate, or cabazitaxel. | |
| Specific Organ Toxicity | No apoptosis was observed in the liver and pancreas of tumor-bearing mice treated with this compound alone or in combination with docetaxel. A study on a similar IRE1α inhibitor in a model of mutant proinsulin expression in a pancreatic β-cell line did not show increased apoptosis. |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments cited in the literature that provide insights into the safety profile of this compound.
In Vivo Xenograft Studies in Nude Mice
-
Animal Model: Male nude mice (BALB/c Nu/Nu, 5 weeks of age) or female athymic nude mice (Crl:NU(Ncr)-Foxn1nu).
-
Tumor Implantation: Human cancer cell lines (e.g., LNCaP, VCaP, 22Rv1, C4-2B for prostate cancer; MDA-MB-231 for breast cancer) were subcutaneously inoculated into the flanks of the mice.
-
Drug Formulation and Administration:
-
Vehicle: 1% microcrystalline cellulose in a simple sugar solution.
-
This compound Preparation: A 30 mg/mL suspension of this compound was prepared in the vehicle.
-
Dosing: Mice were treated with 300 mg/kg of this compound daily via oral gavage.
-
-
Toxicity Monitoring:
-
Acceptable Toxicity Definition: A group mean body weight loss of less than 20% during the study and not more than one treatment-related death among ten treated animals.
-
Parameters Monitored:
-
Frequent observation for health and overt signs of any adverse treatment-related side effects.
-
Individual body weight was monitored regularly.
-
Tumor volume was measured with calipers.
-
-
-
Euthanasia Criteria: Animals were euthanized if their body weight exceeded the limits for acceptable body weight loss or if tumors became necrotic or reached a predetermined maximum size.
Syngeneic Mouse Models for Immunotherapy Combination
-
Animal Model: FVB mice.
-
Tumor Implantation: Myc-CaP prostate cancer cells were injected subcutaneously.
-
Dosing:
-
This compound was administered orally at 300 mg/kg once every two days.
-
For combination therapy, an anti-PD-1 antibody was also administered.
-
-
Toxicity Monitoring: Body weight of the mice was monitored throughout the experiment. No significant changes were reported.
Signaling Pathways and Mechanism of Action
This compound is a specific inhibitor of the RNase domain of IRE1α, one of the three main sensor proteins of the Unfolded Protein Response (UPR). The UPR is activated under conditions of endoplasmic reticulum (ER) stress, which is caused by an accumulation of unfolded or misfolded proteins.
The Unfolded Protein Response (UPR) Pathway
The UPR consists of three signaling branches initiated by the ER-resident transmembrane proteins: IRE1α, PERK (PKR-like ER kinase), and ATF6 (Activating Transcription Factor 6). Under normal conditions, these sensors are kept in an inactive state by the chaperone protein BiP (also known as GRP78). Upon ER stress, BiP dissociates from these sensors, leading to their activation.
Mechanism of this compound Action
This compound specifically targets the RNase domain of activated IRE1α. This inhibition prevents the downstream signaling of the IRE1α branch, namely the splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of other mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). Importantly, this compound has been shown to be highly selective for the IRE1α pathway, without affecting the other two arms of the UPR, the PERK and ATF6 pathways.
Experimental Workflow for In Vivo Toxicity Assessment
The following diagram illustrates a general workflow for assessing the in vivo toxicity of a compound like this compound based on the methodologies described in the available literature.
Conclusion
The initial preclinical findings for this compound suggest a favorable safety and toxicity profile. The compound is well-tolerated in mouse models at doses that demonstrate significant anti-tumor efficacy, both as a monotherapy and in combination with existing cancer therapies. No significant acute or long-term toxicities, such as weight loss or overt signs of distress, have been reported in the publicly available literature. However, it is crucial to acknowledge the absence of comprehensive, quantitative toxicology data, including LD50 values and detailed histopathological analysis of major organs. Further dedicated toxicology studies will be necessary to fully characterize the safety profile of this compound as it progresses through clinical development. The high specificity of this compound for the IRE1α branch of the UPR provides a strong rationale for its therapeutic potential with a potentially wide therapeutic window.
The Selective Inhibition of IRE1α by MKC8866: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of MKC8866, a potent and specific inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease (RNase) activity. As a key mediator of the unfolded protein response (UPR), IRE1α represents a critical therapeutic target in a range of diseases, including cancer and inflammatory conditions. Understanding the precise selectivity of small molecule inhibitors like this compound is paramount for their development as safe and effective therapeutic agents.
Core Tenets of this compound Selectivity
This compound, a salicylaldehyde analog, demonstrates a high degree of selectivity for the RNase activity of IRE1α. This selectivity is evidenced by its potent inhibition of IRE1α-mediated X-box binding protein 1 (XBP1) mRNA splicing, a hallmark of IRE1α activation, without significantly affecting the other two major branches of the UPR mediated by PERK and ATF6.[1][2][3] This specific mechanism of action makes this compound a valuable tool for dissecting the biological roles of the IRE1α pathway and a promising candidate for therapeutic intervention.
Quantitative Analysis of this compound Potency and Selectivity
The following table summarizes the key quantitative data demonstrating the potency and selectivity of this compound for IRE1α.
| Target | Assay Type | Species | IC50 / EC50 | Reference |
| IRE1α RNase | In vitro biochemical assay | Human | IC50: 0.29 µM | [4][5][6][7] |
| XBP1 Splicing | Cellular assay (DTT-induced) | Human (MM1 myeloma cells) | EC50: 0.52 µM | [5][6][7] |
| XBP1 Splicing | Cellular assay (Thapsigargin-induced) | Human (LNCaP prostate cancer cells) | IC50: 0.38 µM | [6] |
| PERK Pathway | Cellular assay (Western Blot for p-PERK) | Human (T47D breast cancer cells) | No significant inhibition | [1][2] |
| ATF6 Pathway | Cellular assay (Western Blot for cleaved ATF6) | Human (T47D breast cancer cells) | No significant inhibition | [1][2] |
Signaling Pathways and Mechanism of Action
To visually comprehend the role of this compound, it is essential to understand the IRE1α signaling pathway.
Under conditions of endoplasmic reticulum (ER) stress, the chaperone protein BiP dissociates from the luminal domain of IRE1α, leading to its dimerization and autophosphorylation. This conformational change activates the RNase domain of IRE1α, which then excises a 26-nucleotide intron from the mRNA of XBP1 (XBP1u). The spliced XBP1 mRNA (XBP1s) is translated into a potent transcription factor that upregulates the expression of genes involved in protein folding, ER-associated degradation (ERAD), and other adaptive responses to restore ER homeostasis. This compound specifically binds to the RNase domain of activated IRE1α, thereby preventing the splicing of XBP1u mRNA and blocking the downstream signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. Below are outlines of key experimental protocols used to characterize this compound.
In Vitro IRE1α RNase Activity Assay (FRET-based)
This assay directly measures the endoribonuclease activity of IRE1α and its inhibition by this compound using a fluorescence resonance energy transfer (FRET) reporter.
Principle: A short RNA stem-loop substrate mimicking the XBP1u splice site is labeled with a FRET pair (a donor and an acceptor fluorophore). In its intact state, the proximity of the fluorophores allows for FRET to occur. Upon cleavage by IRE1α, the FRET pair is separated, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human IRE1α cytoplasmic domain
-
FRET-labeled RNA substrate
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5 mM MgCl2)
-
This compound stock solution in DMSO
-
384-well microplate
-
Fluorescence plate reader capable of FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the recombinant IRE1α enzyme to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET-labeled RNA substrate to all wells.
-
Immediately begin monitoring the fluorescence of both the donor and acceptor fluorophores over time using a plate reader.
-
Calculate the FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the initial reaction rates against the inhibitor concentration to determine the IC50 value.
Cellular XBP1 Splicing Assay (RT-PCR)
This assay assesses the ability of this compound to inhibit IRE1α-mediated XBP1 splicing in a cellular context.
Principle: Cells are treated with an ER stress-inducing agent to activate IRE1α, in the presence or absence of this compound. Total RNA is then extracted, and reverse transcription followed by PCR (RT-PCR) is performed using primers that flank the 26-nucleotide intron in XBP1 mRNA. The unspliced and spliced forms of XBP1 can be distinguished by size on an agarose gel.
Materials:
-
Cell line of interest (e.g., LNCaP, T47D)
-
Cell culture medium and supplements
-
ER stress inducer (e.g., thapsigargin, tunicamycin, or DTT)
-
This compound stock solution in DMSO
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents (Taq polymerase, dNTPs)
-
Primers for XBP1 (human or mouse specific)
-
Agarose gel electrophoresis system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding thapsigargin, tunicamycin, or DTT and incubate for an appropriate duration (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers flanking the splice site.
-
Separate the PCR products on a high-resolution agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 as a smaller band.
-
Quantify the band intensities to determine the percentage of XBP1 splicing and calculate the IC50 of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a drug with its protein target in a cellular environment.
Principle: The binding of a ligand, such as this compound, can stabilize its target protein, IRE1α, leading to an increase in its melting temperature. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured IRE1α remaining at each temperature is quantified, typically by Western blotting.
Materials:
-
Cell line expressing IRE1α
-
This compound stock solution in DMSO
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against IRE1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Treat cultured cells with this compound or DMSO (vehicle control) for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Analyze the amount of soluble IRE1α in the supernatant by SDS-PAGE and Western blotting.
-
Plot the amount of soluble IRE1α as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
The available data robustly support the high selectivity of this compound for the RNase domain of IRE1α. Its ability to potently inhibit XBP1 splicing without affecting the PERK and ATF6 signaling pathways underscores its specificity for this arm of the unfolded protein response. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other selective IRE1α inhibitors, which hold significant promise for the development of targeted therapies for a variety of diseases. Further studies, including comprehensive kinome-wide profiling, will continue to refine our understanding of the selectivity profile of this important research compound.
References
- 1. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IRE1α reprograms the tumor microenvironment and enhances anti-tumor immunity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRE1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MKC8866 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of MKC8866 in cell culture experiments. This compound is a potent and specific small molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α), a key sensor of the Unfolded Protein Response (UPR).
Introduction
Endoplasmic reticulum (ER) stress and the subsequent activation of the UPR have been implicated in the pathology of numerous diseases, including cancer. The IRE1α signaling pathway, a central branch of the UPR, plays a critical role in cell fate decisions under ER stress. Upon activation, IRE1α splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of the active transcription factor XBP1s. XBP1s, in turn, regulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD). In several cancers, the IRE1α-XBP1s pathway is co-opted to promote tumor growth, survival, and therapeutic resistance.
This compound specifically inhibits the RNase activity of IRE1α, thereby preventing the splicing of XBP1 mRNA and subsequent downstream signaling. This targeted inhibition makes this compound a valuable tool for studying the role of the IRE1α-XBP1s pathway in various cellular processes and a potential therapeutic agent.
Mechanism of Action
This compound is a salicylaldehyde analog that binds to the RNase catalytic site of IRE1α. This binding allosterically inhibits the enzyme's endoribonuclease activity, preventing the unconventional splicing of XBP1 mRNA. Consequently, the production of the pro-survival transcription factor XBP1s is suppressed. This leads to the downregulation of XBP1s target genes, such as BiP and P58IPK, without affecting the phosphorylation of IRE1α itself. Notably, research has revealed a critical link between the IRE1α-XBP1s pathway and the activation of the c-MYC oncogenic pathway, which is inhibited by this compound treatment.
Signaling Pathway Diagram
Caption: The IRE1α-XBP1s signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations and experimental conditions for this compound in various cell lines as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) | Effective Concentration (µM) | Incubation Time (h) | Notes | Reference |
| LNCaP | Prostate Cancer | 0.38 | 0.2 - 10 | 24 - 72 | Effective in suppressing TG-induced XBP1s expression. | |
| 22Rv1 | Prostate Cancer | - | 0.2 - 10 | 24 - 72 | - | |
| VCaP | Prostate Cancer | - | 0.2 - 10 | 24 - 72 | - | |
| C4-2B | Prostate Cancer | - | 0.2 - 10 | 24 - 72 | Efficacy increased under TG-induced ER stress. | |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | 10 | 24 - 72 | Used in combination with paclitaxel. | |
| GL261 | Glioblastoma | - | 10 - 100 | 24 - 72 | Used in combination with temozolomide and radiation. | |
| U87 | Glioblastoma | - | 30 | Up to 72 | Investigated for its role in CD95-mediated cell death. | |
| SUM159 | Breast Cancer | - | 10 | 1 | Used to study CD95 mRNA expression. |
Table 2: In Vitro Assay Conditions for this compound
| Assay | Cell Line | This compound Concentration (µM) | Treatment Duration | Inducer (if any) | Purpose | Reference |
| XBP1 Splicing Assay | LNCaP | 0.2 - 10 | 24 h | 30 nM Thapsigargin (TG) | To determine the IC50 for XBP1s inhibition. | |
| Cell Viability Assay | LNCaP, 22Rv1, VCaP, C4-2B | 0.2 - 10 | 3 days | None | To assess the effect on cell proliferation. | |
| Colony Formation Assay | LNCaP, 22Rv1, VCaP, C4-2B | Not specified | - | None | To evaluate long-term proliferative capacity. | |
| Western Blot | LNCaP | 10 | 24 h | 30 nM TG | To analyze the expression of XBP1s, BiP, P58IPK. | |
| RNA Sequencing | LNCaP | 10 | 24 h | 30 nM TG | To identify global transcriptomic changes. | |
| Mammosphere Formation Assay | MDA-MB-231 | Not specified | - | Paclitaxel | To assess the impact on cancer stem-like cells. | |
| XBP1 Splicing Assay | U251 | 0 - 100 | 7 days | 5 µg/mL Tunicamycin | To test the efficacy of this compound released from a gel. |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO to a concentration of 3 mg/mL (approximately 8.3 mM). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -80°C for up to one year. For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay
This protocol is adapted from studies on prostate cancer cell lines.
Workflow Diagram:
Caption: Workflow for a typical cell viability assay using this compound.
Materials:
-
Cells of interest (e.g., LNCaP, 22Rv1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for the cell line to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for 3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis of XBP1 Splicing
This protocol is designed to assess the inhibitory effect of this compound on IRE1α-mediated XBP1 mRNA splicing by detecting the expression of the spliced XBP1 protein (XBP1s).
Materials:
-
Cells of interest (e.g., LNCaP)
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
ER stress inducer (e.g., Thapsigargin [TG] or Tunicamycin [Tm])
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XBP1s, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Induce ER stress by adding an appropriate concentration of TG (e.g., 30 nM) or Tm to the culture medium.
-
Incubate the cells for the desired duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against XBP1s overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the XBP1s band intensity to a loading control (e.g., GAPDH).
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the IRE1α-XBP1s signaling pathway. Its specificity allows for the targeted dissection of this branch of the UPR in various cellular contexts, particularly in cancer biology. The provided protocols and data serve as a starting point for researchers to design and execute experiments utilizing this compound in their cell culture models. As with any experimental system, optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.
Application Notes and Protocols for MKC8866 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the in vivo use of MKC8866, a specific inhibitor of the IRE1α RNase pathway. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a potent and specific small molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Upon activation, IRE1α's RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event generates a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER homeostasis.
This compound specifically targets the RNase domain of IRE1α, thereby inhibiting the splicing of XBP1 mRNA and suppressing the downstream signaling cascade.[1][2] This mechanism has been shown to impede tumor growth, reduce cancer cell viability, and synergize with existing cancer therapies in various preclinical models.[2][3][4]
Signaling Pathway
The IRE1α-XBP1s signaling pathway, which is inhibited by this compound, is a critical arm of the UPR. The following diagram illustrates the mechanism of action of this compound within this pathway.
Caption: Mechanism of action of this compound in the IRE1α-XBP1s signaling pathway.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound in various in vivo studies.
Table 1: this compound Dosage and Administration in Monotherapy Studies
| Animal Model | Cancer Type | Dosage | Administration Route | Study Duration | Reference |
| Male Nude Mice | Prostate Cancer | 200 mg/kg | Oral Gavage | Daily | [3] |
| Male Nude Mice | Prostate Cancer | 300 mg/kg | Oral Gavage | Daily | [1] |
| Female Athymic Nude Mice | Triple-Negative Breast Cancer | 300 mg/kg | Oral Gavage | Daily for 60 days | [2] |
| Mice | ER Stress Induction | 4 mg/kg | Not specified | Not specified | [3] |
Table 2: this compound Dosage and Administration in Combination Therapy Studies
| Animal Model | Cancer Type | Combination Agent | This compound Dosage | Administration Route | Study Duration | Reference |
| Female Athymic Nude Mice | Triple-Negative Breast Cancer | Paclitaxel (10 mg/kg, weekly, IV) | 300 mg/kg | Oral Gavage | Daily for 60 days | [2][5] |
| Male Nude Mice | Prostate Cancer | Enzalutamide | 200 mg/kg (every other day) | Oral Gavage | Not specified | [3] |
| Male Nude Mice | Prostate Cancer | Abiraterone Acetate | 200 mg/kg (every other day) | Oral Gavage | Not specified | [3] |
| Male Nude Mice | Prostate Cancer | Cabazitaxel | 200 mg/kg (every other day) | Oral Gavage | Not specified | [3] |
| Immunocompetent Mice | Glioblastoma | Standard of Care (Surgery + Radio/Chemotherapy) | Not specified (local delivery) | Intracerebral Hydrogel | Single dose | [6][7][8] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in a Xenograft Mouse Model
This protocol is adapted from studies on prostate and triple-negative breast cancer xenografts.[2][3][4]
1. Materials:
-
This compound powder
-
Vehicle solution (choose one):
-
Appropriate gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
Animal balance
-
Xenograft tumor-bearing mice (e.g., BALB/c Nu/Nu or athymic nude mice)
2. Preparation of this compound Formulation:
-
For 1% Microcrystalline Cellulose: Suspend this compound powder in the vehicle to the desired concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 20g mouse receiving 0.2 mL).[4] Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
For DMSO/PEG300/Tween80/ddH₂O: As an example for a 1 mL working solution, dissolve the required amount of this compound in 50 µL of fresh DMSO. Add 400 µL of PEG300 and mix until clear. Add 50 µL of Tween80 and mix. Finally, add 500 µL of sterile ddH₂O to reach the final volume.[1] This solution should be prepared fresh daily.
-
For DMSO/Corn Oil: For a 1 mL working solution, dissolve the required amount of this compound in 50 µL of fresh DMSO and then add 950 µL of corn oil and mix thoroughly.[1] This mixture should be used immediately.
3. Administration Procedure:
-
Weigh each mouse to determine the precise volume of this compound suspension to administer.
-
Gently restrain the mouse.
-
Insert the gavage needle orally and pass it into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Monitor the animal for any signs of distress post-administration.
-
Repeat the administration daily or as per the experimental design.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MKC-8866 (ORIN1001) | inhibitor/agonist | CAS 1338934-59-0 | Buy MKC-8866 (ORIN1001) from Supplier InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. A novel IRE1 kinase inhibitor for adjuvant glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application of MKC8866 in Combination with Chemotherapy: Enhancing Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of MKC8866, a selective inhibitor of the endoplasmic reticulum (ER) stress sensor IRE1α RNase activity, in combination with conventional chemotherapy. Preclinical studies have demonstrated that this compound can significantly enhance the anti-tumor efficacy of chemotherapeutic agents such as paclitaxel in triple-negative breast cancer (TNBC) and temozolomide in glioblastoma. The mechanism of action involves the modulation of the tumor cell secretome and the inhibition of pro-survival signaling pathways. This document summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
The unfolded protein response (UPR) is a cellular stress response pathway that is often hijacked by cancer cells to promote their survival and proliferation under stressful tumor microenvironment conditions.[1] One of the key sensors in the UPR is the inositol-requiring enzyme 1α (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity.[2] The RNase activity of IRE1α mediates the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s, which upregulates genes involved in protein folding and degradation.[3] this compound is a small molecule inhibitor that selectively targets the RNase activity of IRE1α.[3] By inhibiting IRE1α, this compound can disrupt a key survival mechanism in cancer cells, making them more susceptible to the cytotoxic effects of chemotherapy.
Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound with chemotherapy.
Table 1: In Vivo Efficacy of this compound and Paclitaxel Combination in a Triple-Negative Breast Cancer (TNBC) Xenograft Model [3][4]
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 60 | Percent XBP1 mRNA Splicing Inhibition | Survival Outcome |
| Vehicle | Daily oral gavage | Approached maximum permitted size by day 25 | - | - |
| This compound alone | 300 mg/kg, daily oral gavage | No significant attenuation of tumor growth compared to vehicle | Reduced IRE1 RNase activity | - |
| Paclitaxel alone | 10 mg/kg, weekly intravenous injection | Reduced tumor growth | - | - |
| This compound + Paclitaxel | This compound (300 mg/kg, daily) + Paclitaxel (10 mg/kg, weekly) | Markedly enhanced efficacy compared to paclitaxel alone | Reduced IRE1 RNase activity | Significantly prolonged survival compared to paclitaxel alone |
| Paclitaxel (days 1-10) | 7.5 mg/kg | Initial reduction in tumor volume | - | Tumor regrowth evident after day 18 |
| Paclitaxel (days 1-10) + this compound (days 1-28) | Paclitaxel (7.5 mg/kg) + this compound (300 mg/kg) | Repressed tumor regrowth after paclitaxel withdrawal | - | Tumor regrowth only apparent after cessation of this compound |
Table 2: In Vitro Effects of this compound on TNBC Cell Lines [3]
| Cell Line | Treatment | Effect on Proliferation | Effect on Pro-tumorigenic Factor Secretion |
| MDA-MB-231 | This compound | Decreased proliferation without inducing cell death | Reduced secretion of IL-6, IL-8, CXCL1, GM-CSF, and TGFβ2 |
| MDA-MB-468, BT-549, HCC1806 | This compound | Decreased proliferation | Significantly reduced CXCL1 secretion in all cell lines |
| MDA-MB-231 | Paclitaxel | - | Increased production of pro-tumorigenic cytokines |
| MDA-MB-231 | This compound + Paclitaxel | - | Reduced production of pro-tumorigenic cytokines |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the application of this compound in combination with chemotherapy.
References
- 1. Targeting IRE1α reprograms the tumor microenvironment and enhances anti-tumor immunity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multiple roles of the unfolded protein response regulator IRE1α in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Utilizing MKC8866 for the Investigation of IRE1α Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] IRE1α possesses both kinase and endoribonuclease (RNase) activity.[1][2] Upon activation, its RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s.[3][4] XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis.[3] Dysregulation of the IRE1α-XBP1s pathway has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[5][6]
MKC8866 is a potent and selective small molecule inhibitor of the IRE1α RNase activity.[7][8][9] It is a salicylaldehyde analog that specifically targets the RNase domain, thereby inhibiting the splicing of XBP1 mRNA and subsequent downstream signaling events.[7][10] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study the IRE1α signaling pathway in various research contexts.
Mechanism of Action
This compound acts as a specific inhibitor of the IRE1α endoribonuclease activity.[7] It effectively blocks the splicing of XBP1 mRNA to its active form, XBP1s, without affecting the kinase activity of IRE1α or the other UPR branches, such as the PERK and ATF6 pathways.[5][10] This specificity makes this compound an invaluable tool for dissecting the precise roles of the IRE1α RNase-mediated signaling in cellular physiology and pathology.
Applications
-
Investigation of IRE1α's role in cancer biology: Studies have shown that this compound can inhibit the growth of various cancer cells, including prostate and breast cancer, both in vitro and in vivo.[5][10][11] It has been demonstrated to reduce cell proliferation, colony formation, and synergize with existing chemotherapeutic agents.[5][10]
-
Elucidation of downstream targets: By specifically inhibiting the RNase activity of IRE1α, this compound allows for the identification and study of genes and pathways regulated by XBP1s.
-
Drug development and screening: this compound can be used as a reference compound in screens for novel inhibitors of the IRE1α pathway.
-
Studies on ER stress-related diseases: The role of IRE1α signaling can be investigated in other diseases where ER stress is implicated, such as neurodegenerative and metabolic disorders.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Value | Cell Line/System | Condition | Reference |
| IC50 (hIRE1α in vitro) | 0.29 µM | Cell-free assay | - | [7][8][9] |
| IC50 (XBP1s expression) | 0.38 µM | LNCaP | 30 nM Thapsigargin-induced ER stress | [5] |
| IC50 (XBP1s expression) | 0.14 µM | RPMI 8226 | Unstressed | [5][8][9] |
| EC50 (DTT-induced XBP1s expression) | 0.52 µM | MM1 | DTT-induced ER stress | [5][8][9] |
| In vitro concentration for proliferation decrease | 20 µM | Breast cancer cell lines (MCF7, SKBR3, MDA-MB-231) | - | [9][10] |
| In vivo dosage (Prostate cancer xenografts) | 300 mg/kg (every other day) | VCaP xenografts in nude mice | - | [5] |
| In vivo dosage (Syngeneic prostate cancer model) | 300 mg/kg (once every two days) | Myc-CaP cells in FVB mice | - | [4] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The IRE1α signaling pathway under ER stress and its inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying IRE1α signaling using this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of IRE1α Pathway Components
Objective: To determine the effect of this compound on the protein levels of key IRE1α pathway components.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-XBP1s, anti-phospho-IRE1α, anti-IRE1α, anti-CHOP, anti-Actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., LNCaP, T47D) in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for the desired time (e.g., 24 hours).[10] If inducing ER stress, add an agent like tunicamycin (e.g., 1 µg/ml) with or without this compound.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[10]
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 2: RT-qPCR for XBP1s and Downstream Target Genes
Objective: To measure the effect of this compound on the mRNA levels of spliced XBP1 and its target genes.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for XBP1s, ERDJ4, HERPUD1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described in the Western Blot protocol. Extract total RNA from the cells.[5][12]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.[5]
-
qPCR: Perform qPCR using the appropriate primers and master mix. A standard curve method can be used for relative quantification.[5]
-
Analysis: Normalize the expression of the target genes to the housekeeping gene. Calculate the fold change in expression relative to the control-treated cells.
Protocol 3: Cell Viability Assay
Objective: To assess the effect of this compound on cell viability and proliferation.
Materials:
-
96-well plates
-
Cell counting kit (e.g., Cell Counting Kit-8 (CCK-8), MTT)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates.[5]
-
Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 3 days).[5][6]
-
Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.[5]
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Protocol 4: Colony Formation Assay
Objective: To evaluate the effect of this compound on the long-term proliferative capacity of cells.
Materials:
-
6-well or 10-cm plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in plates.
-
Treatment: Treat the cells with this compound at various concentrations. The treatment can be continuous or for a shorter period, followed by growth in drug-free media.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.[5]
-
Analysis: Count the number of colonies and analyze the colony size.
Conclusion
This compound is a powerful and specific tool for investigating the IRE1α signaling pathway. Its ability to selectively inhibit the RNase activity of IRE1α allows for a detailed examination of the downstream consequences of this pathway in various biological contexts. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies of ER stress and related diseases.
References
- 1. scbt.com [scbt.com]
- 2. IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IRE1α reprograms the tumor microenvironment and enhances anti-tumor immunity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential drug offers hope for reducing breast cancer relapse and improved treatment | News | CORDIS | European Commission [cordis.europa.eu]
- 12. Local intracerebral Inhibition of IRE1 by this compound sensitizes glioblastoma to irradiation/chemotherapy in vivo | bioRxiv [biorxiv.org]
Application Notes and Protocols for Assessing MKC8866 Efficacy in Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. A key cellular stress response pathway, the Unfolded Protein Response (UPR), has been identified as a critical contributor to glioblastoma's therapeutic resistance and survival. The Inositol-requiring enzyme 1α (IRE1α) pathway, a central branch of the UPR, is frequently activated in GBM and promotes tumor progression. MKC8866 is a potent and selective inhibitor of the IRE1α RNase activity, which is responsible for the splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s. By inhibiting this pathway, this compound presents a promising therapeutic strategy to sensitize glioblastoma cells to standard-of-care therapies such as temozolomide (TMZ).
These application notes provide a comprehensive guide for assessing the efficacy of this compound in glioblastoma, detailing in vitro and in vivo experimental protocols, and outlining the underlying signaling pathways.
Mechanism of Action of this compound in Glioblastoma
This compound targets the endoribonuclease (RNase) activity of IRE1α, a key sensor of endoplasmic reticulum (ER) stress. In glioblastoma, the tumor microenvironment's hypoxic and nutrient-deprived conditions lead to chronic ER stress and activation of the UPR. IRE1α activation leads to the unconventional splicing of XBP1 mRNA, generating the potent transcription factor XBP1s. XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation, promoting cell survival. By inhibiting IRE1α's RNase activity, this compound blocks the production of XBP1s, thereby impairing the adaptive UPR and sensitizing glioblastoma cells to apoptosis.
Furthermore, the IRE1α pathway is interconnected with other stress response pathways involving key proteins such as Glucose-Regulated Protein 78 (GRP78) and Activating Transcription Factor 4 (ATF4). GRP78, a master regulator of the UPR, is overexpressed in glioblastoma and contributes to chemoresistance.[1][2][3] ATF4 is another stress-induced transcription factor that plays a crucial role in tumor cell adaptation and survival.[4][5] The interplay between these pathways is a critical aspect of glioblastoma biology and a key consideration when evaluating the efficacy of UPR inhibitors like this compound.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Treatment | Key Findings | Reference |
| GL261 | Cell Viability (WST-1) | This compound (0-200 µM) | Dose-dependent decrease in cell viability. | [6] |
| GL261 | Cell Viability (WST-1) | This compound + TMZ + Radiation | This compound sensitizes cells to TMZ and radiation. | [6] |
| U87MG | Cell Viability | This compound + TMZ | This compound sensitizes cells to TMZ. | [7] |
| Patient-Derived GBM Cells | Cell Viability (Cell Titer-Blue) | MKC-3946 (another IRE1α inhibitor) | Significant reduction in cell viability. | [8] |
| Patient-Derived GBM Cells | Cell Viability (Cell Titer-Blue) | MKC-3946 + TMZ | Potentiated the effect of TMZ, especially in MGMT-methylated cells. | [8] |
| U87MG | Apoptosis (Annexin V) | Astemizole (Eag1 inhibitor) + TMZ | Increased apoptosis rate compared to TMZ alone. | [9] |
In Vivo Efficacy of this compound
| Animal Model | Tumor Model | Treatment | Key Findings | Reference |
| Immunocompetent C57BL/6 Mice | Orthotopic GL261 | This compound + Stupp-like (Surgery + Radiation + TMZ) | Significantly improved survival compared to Stupp-like treatment alone. | [10][11] |
| Immunocompetent C57BL/6 Mice | Orthotopic GL261 | This compound + Stupp-like | Reduced tumor infiltration and aggressiveness. | [6] |
| Athymic Nude Mice | Subcutaneous MDA-MB-231 (Breast Cancer Xenograft) | This compound + Paclitaxel | Markedly enhanced efficacy of paclitaxel in reducing tumor growth. | [2] |
| Xenograft Mouse Model | U87 cell line | DWMA-003TS + TMZ | Significantly decreased tumor volume compared to TMZ alone. | |
| Xenograft Mouse Model | U87 cell line | Metformin + TMZ | Enhanced anti-tumor effect and increased apoptosis. |
Experimental Protocols
In Vitro Assays
This protocol is adapted for glioblastoma cell lines to assess cell viability following treatment with this compound.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, GL261)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed glioblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Glioblastoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest cells by trypsinization and collect the culture medium containing floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
This protocol is for the detection of key proteins in the IRE1α pathway and related stress responses.
Materials:
-
Glioblastoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-IRE1α, anti-p-IRE1α, anti-XBP1s, anti-GRP78, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Protocol:
-
Treat cells with this compound and/or an ER stress inducer (e.g., tunicamycin).
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
This protocol quantifies the level of spliced XBP1 (XBP1s) mRNA, a direct measure of IRE1α RNase activity.
Materials:
-
Glioblastoma cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for total XBP1, spliced XBP1, and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Protocol:
-
Treat cells with this compound and/or an ER stress inducer.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers specific for total XBP1 and spliced XBP1.
-
Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene. The ratio of spliced to total XBP1 can be calculated to determine the extent of splicing.
In Vivo Efficacy Assessment
This protocol describes the establishment of an orthotopic glioblastoma model in immunocompetent mice to evaluate the efficacy of this compound in a clinically relevant setting.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
GL261 murine glioblastoma cells
-
Stereotactic apparatus
-
Anesthetics
-
This compound, Temozolomide (TMZ)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Protocol:
-
Culture GL261 cells and prepare a single-cell suspension in sterile PBS.
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a small burr hole in the skull over the desired brain region (e.g., striatum).
-
Slowly inject 1-5 µL of the cell suspension (e.g., 1 x 10^5 cells) into the brain parenchyma.
-
Close the incision with sutures or surgical glue.
-
Monitor the mice for tumor growth using bioluminescence imaging or MRI.
-
Once tumors are established, initiate treatment with this compound, TMZ, and/or radiation according to the experimental design.[6]
-
Monitor tumor growth and animal survival. At the end of the study, harvest brains for histological and immunohistochemical analysis.
This protocol is for assessing the proliferative index of glioblastoma tumors in mouse brain sections.
Materials:
-
Paraffin-embedded mouse brain sections
-
Anti-Ki-67 antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the brain sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C.
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary anti-Ki-67 antibody overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Quantify the percentage of Ki-67-positive cells in the tumor area.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the IRE1α RNase-mediated splicing of XBP1u mRNA.
Caption: Workflow for in vitro assessment of this compound efficacy.
Caption: Workflow for in vivo assessment of this compound efficacy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Survival Impact of Combined Biguanide and Temozolomide in Glioblastoma Preclinical Models: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel IRE1 kinase inhibitor for adjuvant glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting XBP1 mRNA splicing sensitizes glioblastoma to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of the Eag1 potassium channel sensitizes glioblastoma cells to injury caused by temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.universityofgalway.ie [research.universityofgalway.ie]
- 11. Local intracerebral inhibition of IRE1 by this compound sensitizes glioblastoma to irradiation/chemotherapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MKC8866 Treatment in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MKC8866 is a first-in-class, orally bioavailable, and specific small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) RNase activity. IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). In several cancers, the IRE1α-XBP1s signaling pathway is hijacked to promote tumor growth, survival, and therapeutic resistance. This compound selectively inhibits the endoribonuclease (RNase) domain of IRE1α, thereby blocking the splicing of X-box binding protein 1 (XBP1) mRNA and attenuating downstream signaling cascades, including the c-MYC oncogenic pathway.[1][2][3] These application notes provide a summary of the efficacy of this compound in patient-derived xenograft (PDX) models of various cancers and detailed protocols for its use in preclinical studies.
Data Presentation
Table 1: Efficacy of this compound Monotherapy in Prostate Cancer Xenograft Models
| Xenograft Model | Mouse Strain | This compound Dosage and Administration | Outcome |
| LNCaP | Nude | 300 mg/kg, daily, oral gavage | Significant tumor growth inhibition |
| VCaP | Nude | 200 mg/kg, daily, oral gavage | Significant tumor growth inhibition |
| VCaP | Nude | 300 mg/kg, every other day, oral gavage | Significant tumor growth inhibition |
| 22Rv1 | Nude | 300 mg/kg, daily, oral gavage | Significant tumor growth inhibition |
| C4-2B | Nude | 300 mg/kg, daily, oral gavage | Significant tumor growth inhibition |
Table 2: Synergistic Efficacy of this compound with Standard-of-Care Agents in Prostate Cancer PDX Models
| Xenograft Model | Mouse Strain | Combination Treatment | Outcome |
| VCaP | Nude | This compound (300 mg/kg, every other day, oral) + Enzalutamide (30 mg/kg, every other day, oral) | Enhanced tumor growth inhibition compared to single agents |
| VCaP | Nude | This compound (300 mg/kg, every other day, oral) + Abiraterone Acetate (20 mg/kg, every other day, oral) | Enhanced tumor growth inhibition compared to single agents |
Table 3: Efficacy of this compound in Other PDX Models
| Cancer Type | Xenograft Model | Mouse Strain | Treatment | Outcome |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 | Athymic Nude | This compound (300 mg/kg, daily, oral) + Paclitaxel (7.5 mg/kg, i.v.) | Enhanced effectiveness of paclitaxel and reduced tumor regrowth post-paclitaxel withdrawal |
| Glioblastoma (GBM) | GL261 | Immunocompetent | Local intracerebral inhibition with this compound + Irradiation + Temozolomide | Sensitized glioblastoma to irradiation and chemotherapy |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the IRE1α RNase to block XBP1 splicing and suppress c-MYC signaling.
Caption: Workflow for evaluating this compound efficacy in prostate cancer PDX models.
Experimental Protocols
Protocol 1: Establishment of Prostate Cancer Patient-Derived Xenografts (PDX)
1. Materials:
-
Fresh prostate cancer tissue from patient biopsy or surgical resection, collected in sterile medium (e.g., DMEM) on ice.
-
Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.
-
Surgical instruments (sterile scalpels, forceps).
-
Matrigel (optional, can improve engraftment rates).
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail).
-
Animal housing under sterile conditions.
2. Procedure:
-
Within 2-4 hours of collection, wash the patient tumor tissue with sterile PBS containing antibiotics.
-
In a sterile petri dish on ice, mechanically mince the tumor tissue into small fragments of approximately 2-3 mm³.
-
(Optional) Mix the tumor fragments with an equal volume of Matrigel.
-
Anesthetize the mouse. Shave and sterilize the flank area.
-
Using forceps, create a small subcutaneous pocket on the flank.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with a wound clip or suture.
-
Monitor the mice for tumor growth by palpation and caliper measurement at least twice a week. Tumors are typically established when they reach a volume of 150-200 mm³.
-
Once the initial tumor (F0) reaches approximately 1000 mm³, it can be harvested and passaged to create a cohort of mice for treatment studies (F1 generation).
Protocol 2: this compound Treatment in Prostate Cancer PDX Models
1. Materials:
-
Established prostate cancer PDX-bearing mice with tumor volumes of 150-200 mm³.
-
This compound.
-
Vehicle for oral gavage (e.g., 1% microcrystalline cellulose in 1 g/mL sucrose solution, or 0.5% hydroxypropyl methylcellulose with 0.1% Tween 20).[4]
-
Oral gavage needles.
-
Calipers for tumor measurement.
-
Scale for mouse body weight.
2. Procedure:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy) with comparable average tumor volumes. A typical group size is 6-10 mice.
-
Preparation of this compound Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., to deliver 300 mg/kg in a volume of 100-200 µL). Ensure the suspension is homogenous before each administration.
-
Administration:
-
For monotherapy, administer this compound by oral gavage daily or every other day at the specified dose (e.g., 300 mg/kg).[4]
-
For combination studies, co-administer this compound with other agents such as enzalutamide (e.g., 30 mg/kg, oral gavage, every other day) or abiraterone acetate (e.g., 20 mg/kg, oral gavage, every other day).[4]
-
Administer the vehicle to the control group following the same schedule.
-
-
Monitoring:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Endpoint:
-
Continue the treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as Western blotting to confirm the inhibition of XBP1 splicing, immunohistochemistry, or RNA sequencing.
-
Disclaimer: These protocols are intended for guidance and should be adapted and optimized based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.
References
- 1. Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring XBP1 Splicing Inhibition by MKC8866
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the inhibition of X-box binding protein 1 (XBP1) mRNA splicing by the IRE1α RNase inhibitor, MKC8866. This document outlines the underlying signaling pathway, experimental workflows, and specific methodologies for quantifying the inhibitory effect of this compound on the IRE1α-XBP1 axis, a critical pathway in the unfolded protein response (UPR) and a therapeutic target in various diseases.
Introduction
The endoplasmic reticulum (ER) is a crucial organelle for protein folding and modification. Perturbations in ER homeostasis lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a signaling network called the unfolded protein response (UPR). One of the key branches of the UPR is mediated by the inositol-requiring enzyme 1α (IRE1α), an ER-resident transmembrane protein with both kinase and endoribonuclease (RNase) activity.[1]
Upon ER stress, IRE1α autophosphorylates and activates its RNase domain, which then excises a 26-nucleotide intron from the mRNA of XBP1.[1] This unconventional splicing event results in a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s).[2] XBP1s translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis.[3] However, chronic activation of the IRE1α-XBP1 pathway has been implicated in the pathology of various diseases, including cancer and inflammatory conditions, making it an attractive target for therapeutic intervention.[3][4]
This compound is a small molecule inhibitor that specifically targets the RNase activity of IRE1α.[5][6] By binding to the RNase catalytic site, this compound prevents the splicing of XBP1 mRNA, thereby inhibiting the downstream signaling cascade.[5] This document provides detailed protocols to measure the efficacy of this compound in inhibiting XBP1 splicing.
Signaling Pathway
Caption: The IRE1α-XBP1 signaling pathway and the mechanism of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on XBP1 splicing and downstream gene expression from published studies.
Table 1: In Vitro Inhibition of XBP1s by this compound
| Cell Line | Inducer (Concentration) | This compound Concentration (µM) | Observed Effect | Reference |
| LNCaP (Prostate Cancer) | Thapsigargin (30 nM) | 0.38 (IC50) | Dose-dependent suppression of XBP1s expression. | [7] |
| T47D (Breast Cancer) | Tunicamycin (1 µg/ml) | 5, 10, 20 | Dose-dependent reduction in XBP1s protein levels. | [5] |
| MDA-MB-231 (Breast Cancer) | Basal | 20 | Decreased levels of XBP1s transcript. | [5] |
| U937, Molm 13, KG1a (AML) | Basal | 20 | Significant decrease in XBP1s protein levels. | [8] |
| KG1a, U937 (AML) | Bortezomib or Carfilzomib | 20 | Reversal of proteasome inhibitor-induced increase in XBP1s. | [8] |
Table 2: In Vivo Inhibition of XBP1 Splicing by this compound
| Animal Model | Tumor Type | This compound Treatment | Observed Effect | Reference |
| Mouse | Prostate Cancer Xenografts | Oral administration | Significantly lower XBP1s expression in treated tumors. | [7] |
| Mouse | - | Oral administration | Suppression of tunicamycin-induced XBP1 splicing in liver and kidney. | [7] |
Experimental Protocols
General Experimental Workflow
References
- 1. embopress.org [embopress.org]
- 2. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IRE1α-XBP1 signaling pathway regulates IL-6 expression and promotes progression of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Tumor Microenvironment Changes with MKC8866
For Researchers, Scientists, and Drug Development Professionals
Introduction
MKC8866 is a potent and specific small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease (RNase) activity.[1] The IRE1α pathway is a central component of the unfolded protein response (UPR), a cellular stress response pathway often hijacked by cancer cells to promote survival and progression.[2][3] Emerging evidence highlights the critical role of IRE1α signaling not only in tumor cell survival but also in shaping the tumor microenvironment (TME).[2][4] this compound provides a valuable tool to investigate and therapeutically target the IRE1α-dependent modulation of the TME. These application notes provide detailed protocols for utilizing this compound to study its effects on the TME in preclinical cancer models.
Mechanism of Action
This compound, a salicylaldehyde analog, selectively binds to the RNase catalytic site of IRE1α, inhibiting both the splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of other mRNAs.[5][6] This inhibition leads to a downstream cascade of effects, including the modulation of pro-tumorigenic secreted factors and the reprogramming of immune cell populations within the TME.[2][5] In prostate cancer, the IRE1α-XBP1s pathway has been shown to be activated by the androgen receptor and promotes tumor progression by activating c-MYC signaling.[7]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| LNCaP | Prostate Cancer | Cell Proliferation | Growth Inhibition | Sub-optimal doses | Synergistic inhibition with antiandrogens | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Proliferation | Decreased Proliferation | 20 µM | Reduced entry into S phase | [5] |
| GL261 | Glioblastoma | TMZ IC50 | Increased Sensitivity | Not specified | Increased sensitivity to TMZ, especially with radiation | [4] |
In Vivo Efficacy of this compound
| Cancer Model | Treatment Group | Outcome | Finding | Reference |
| Prostate Cancer Xenografts | This compound monotherapy | Tumor Growth Inhibition | Strong inhibition of tumor growth | [7][8] |
| Triple-Negative Breast Cancer Xenograft | This compound + Paclitaxel | Tumor Volume | Significant enhancement of paclitaxel-mediated tumor repression | [5] |
| Syngeneic Mouse Prostate Cancer | This compound + anti-PD-1 | Anti-tumor Immunity | Enhanced anti-PD-1 checkpoint inhibitor therapy | [2][9] |
| Glioblastoma (immunocompetent) | This compound + radio/chemotherapy | Treatment Efficacy | Sensitizes glioblastoma to irradiation/chemotherapy | [4][10] |
Effects of this compound on the Tumor Microenvironment
| Cancer Type | Experimental Model | Parameter Measured | Effect of this compound | Reference |
| Prostate Cancer | Syngeneic mouse model | Tumor-Associated Macrophages (TAMs) | Reduced abundance | [2][3] |
| Prostate Cancer | Syngeneic mouse model | Interferon (IFN) Response | Potentiated | [9] |
| Triple-Negative Breast Cancer | In vitro (MDA-MB-231 cells) | Secreted Cytokines (IL-6, IL-8, CXCL1, GM-CSF, TGFβ2) | Decreased production and secretion | [5] |
| MYC-driven Breast Cancer | PDX models | Myeloid-Derived Suppressor Cells (MDSCs) | Depletion (in combination with docetaxel) | [11] |
| MYC-driven Breast Cancer | PDX models | Cytotoxic T-cell infiltration | Massive infiltration (in combination with docetaxel) | [11] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Cancer Cell Proliferation and IRE1α Signaling
Objective: To determine the effect of this compound on cancer cell proliferation and its ability to inhibit IRE1α signaling.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, LNCaP)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Tunicamycin (Tm) or Thapsigargin (TG) as an ER stress inducer
-
Cell counting solution (e.g., Trypan Blue) or proliferation assay kit (e.g., EdU incorporation)
-
RNA extraction kit
-
qRT-PCR reagents and primers for XBP1s, ERDJ4, and a housekeeping gene.
-
Protein lysis buffer and antibodies for immunoblotting (XBP1s, p-PERK, ATF6, Actin).
Procedure:
-
Cell Proliferation Assay: a. Seed cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment. b. The following day, treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or DMSO as a vehicle control. c. Monitor cell proliferation at desired time points (e.g., every 2 days for 6 days) by cell counting or using a proliferation assay kit according to the manufacturer's instructions.[5]
-
Analysis of IRE1α Signaling by qRT-PCR: a. Seed cells and treat with this compound (e.g., 10-20 µM) for various durations (e.g., 4, 6, 12, 24 hours).[5] b. To induce ER stress, treat cells with Tm (e.g., 1 µg/ml) or TG (e.g., 30 nM) for a short period (e.g., 3 hours) in the presence or absence of this compound.[1] c. Extract total RNA and perform qRT-PCR to quantify the mRNA levels of XBP1s and its downstream target ERDJ4. Normalize to a housekeeping gene.
-
Analysis of UPR Pathway Specificity by Immunoblotting: a. Treat cells with an ER stress inducer (e.g., Tm) with or without increasing concentrations of this compound for 24 hours.[5] b. Lyse the cells, quantify protein concentration, and perform immunoblotting for XBP1s, PERK, CHOP, and ATF6 to confirm the selectivity of this compound for the IRE1α pathway.[5]
Protocol 2: In Vivo Assessment of this compound on Tumor Growth and the TME
Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other therapies and to analyze its impact on the tumor microenvironment in a preclinical mouse model.
Materials:
-
Immunocompromised or syngeneic mice
-
Tumor cells for implantation
-
This compound formulation for in vivo administration
-
Chemotherapeutic agent (e.g., paclitaxel) or immunotherapy (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell profiling (e.g., anti-CD45, anti-F4/80, anti-CD11b, anti-Gr-1, anti-CD8)
-
RNA/protein extraction reagents for tumor analysis
Procedure:
-
Tumor Implantation and Treatment: a. Implant tumor cells subcutaneously or orthotopically into mice. b. When tumors reach a palpable size, randomize mice into treatment groups (e.g., Vehicle, this compound, Chemotherapy/Immunotherapy, Combination). c. Administer this compound and other treatments according to the desired schedule and dosage. For example, this compound can be administered daily by oral gavage. d. Monitor tumor growth by caliper measurements every 2-3 days.[5] Monitor animal health and body weight.
-
Tumor and Spleen Collection and Processing: a. At the end of the study, euthanize mice and excise tumors and spleens. b. A portion of the tumor can be fixed for immunohistochemistry, another portion snap-frozen for RNA/protein analysis, and the remainder processed into a single-cell suspension for flow cytometry.
-
Flow Cytometry Analysis of Immune Infiltrate: a. Prepare single-cell suspensions from tumors and spleens. b. Stain cells with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations such as tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), and cytotoxic T-cells. c. Analyze stained cells using a flow cytometer.
-
Analysis of Gene Expression in Tumors: a. Extract RNA from tumor samples and perform qRT-PCR or RNA sequencing to analyze changes in gene expression related to immune activation and interferon response.[2]
Protocol 3: Analysis of the Tumor Cell Secretome
Objective: To investigate the effect of this compound on the secretion of pro-tumorigenic factors by cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
This compound
-
Conditioned medium collection reagents
-
Cytokine array kit or ELISA kits for specific cytokines (e.g., IL-6, IL-8, CXCL1)
Procedure:
-
Preparation of Conditioned Medium: a. Seed cells and allow them to adhere. b. Treat cells with this compound or vehicle control in complete medium for a specified time. c. Wash the cells and replace the medium with serum-free medium containing this compound or vehicle. d. Collect the conditioned medium after a defined incubation period (e.g., 24-48 hours).
-
Analysis of Secreted Factors: a. Analyze the conditioned medium using a cytokine array to screen for a broad range of secreted factors.[5] b. Quantify the concentration of specific cytokines of interest using ELISA kits according to the manufacturer's instructions.[5]
Conclusion
This compound is a powerful research tool for dissecting the role of the IRE1α pathway in shaping the tumor microenvironment. By inhibiting IRE1α's RNase activity, this compound can reverse the immunosuppressive TME, decrease the production of pro-tumorigenic factors, and enhance the efficacy of both chemotherapy and immunotherapy in preclinical models. The protocols outlined above provide a framework for researchers to investigate these phenomena in various cancer types, contributing to a better understanding of the interplay between cellular stress responses and anti-tumor immunity, and potentially paving the way for novel combination cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting IRE1α reprograms the tumor microenvironment and enhances anti-tumor immunity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Local intracerebral inhibition of IRE1 by this compound sensitizes glioblastoma to irradiation/chemotherapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Project 3: Targeting Endoplasmic Reticulum Stress Sensor IRE1 to Enhance Chemotherapy Sensitivity in MYC-driven Breast Cancer | BCM [bcm.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to MKC8866 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IRE1α RNase inhibitor, MKC8866. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective small molecule inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease (RNase) activity.[1][2] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the unfolded protein response (UPR). The primary mechanism of action of this compound is to bind to the RNase catalytic site of IRE1α, thereby inhibiting the splicing of X-box binding protein 1 (XBP1) mRNA.[1] This prevents the production of the active transcription factor XBP1s, which is involved in promoting cell survival, protein folding, and ER-associated degradation (ERAD).[3] Inhibition of the IRE1α-XBP1s pathway by this compound can lead to decreased proliferation and increased apoptosis in cancer cells that are dependent on this pathway for survival.[1][2]
Q2: In which cancer types has this compound shown preclinical efficacy?
This compound has demonstrated significant therapeutic activity in various preclinical models, both as a monotherapy and in combination with other anticancer agents. These include models for:
-
Prostate Cancer: this compound has been shown to strongly inhibit tumor growth in multiple preclinical models of prostate cancer.[1][4]
-
Breast Cancer: Particularly in triple-negative breast cancer (TNBC), this compound can enhance the efficacy of chemotherapies like paclitaxel.[2]
-
Glioblastoma: In preclinical models, local delivery of this compound has been shown to sensitize glioblastoma to radiation and chemotherapy.[5]
-
Acute Myeloid Leukemia (AML): In combination with proteasome inhibitors, this compound has been shown to enhance cell death in AML cell lines and patient-derived samples.[3]
-
Multiple Myeloma: Targeting the IRE1α-XBP1 pathway is a promising therapeutic option in multiple myeloma.
Q3: Does this compound affect other branches of the Unfolded Protein Response (UPR)?
Studies have shown that this compound is selective for the IRE1α branch of the UPR. It does not appear to significantly affect the other two main UPR sensors, PERK (protein kinase RNA-like endoplasmic reticulum kinase) and ATF6 (activating transcription factor 6), at concentrations where it effectively inhibits IRE1α RNase activity.[1][2]
Troubleshooting Guide: Overcoming Resistance to this compound
While specific, clinically documented mechanisms of acquired resistance to this compound are still an emerging area of research, based on the known mechanisms of IRE1α signaling and general principles of drug resistance, several potential resistance mechanisms and troubleshooting strategies can be proposed.
Problem 1: Decreased sensitivity or acquired resistance to this compound in long-term cell culture.
Potential Cause A: Loss or downregulation of XBP1.
-
Explanation: Since the primary mode of action of this compound is to inhibit the splicing of XBP1 mRNA, cells that lose or significantly downregulate XBP1 expression may become inherently resistant to the effects of this compound. Studies in murine myeloid cells have shown that the absence of Xbp1 can lead to resistance to IRE1α inhibitors.[6][7]
-
Troubleshooting/Solution:
-
Confirm XBP1 Expression: Routinely monitor XBP1 mRNA (both unspliced and spliced forms) and protein levels in your cell lines using qRT-PCR and Western blotting.
-
Combination Therapy: Consider combining this compound with agents that do not rely on the IRE1α-XBP1 axis for their cytotoxic effects. For example, drugs targeting other survival pathways that may be upregulated in XBP1-deficient cells.
-
Potential Cause B: Upregulation of compensatory survival pathways.
-
Explanation: Cancer cells can adapt to the inhibition of one survival pathway by upregulating others. Upon inhibition of the IRE1α-XBP1s pathway, cells might activate alternative pro-survival signaling, such as the PERK or ATF6 branches of the UPR, or other pathways like PI3K/AKT or MAPK.
-
Troubleshooting/Solution:
-
Pathway Analysis: Perform pathway analysis (e.g., using Western blotting for key phosphorylated proteins or RNA sequencing) to identify upregulated survival pathways in this compound-resistant cells.
-
Synergistic Drug Combinations: Based on the identified compensatory pathways, rationally combine this compound with inhibitors targeting these pathways. For example, if the PERK pathway is upregulated, a combination with a PERK inhibitor could be effective.
-
Potential Cause C: Alterations in the c-MYC oncogene pathway.
-
Explanation: The IRE1α-XBP1s pathway has been shown to be essential for c-MYC signaling in some cancers, including prostate cancer.[1][4] Resistance to this compound could potentially arise from the uncoupling of c-MYC activity from the IRE1α pathway.
-
Troubleshooting/Solution:
-
Monitor c-MYC levels: Assess c-MYC mRNA and protein levels in both sensitive and resistant cell lines.
-
Combine with MYC inhibitors: Although direct MYC inhibitors are still largely in development, combining this compound with agents that indirectly target MYC or its downstream effectors could be a viable strategy.
-
Problem 2: High intrinsic resistance to this compound in a new cancer cell line.
Potential Cause: Low basal activity of the IRE1α-XBP1s pathway.
-
Explanation: The efficacy of this compound is likely dependent on the reliance of the cancer cells on the IRE1α-XBP1s pathway for survival. Cell lines with low basal IRE1α activity and XBP1s levels may be intrinsically less sensitive to this compound.
-
Troubleshooting/Solution:
-
Assess Basal IRE1α Activity: Before initiating long-term experiments, characterize the basal activity of the IRE1α pathway in your cell line by measuring the levels of spliced XBP1 mRNA and downstream target genes.
-
Induce ER Stress: In some cases, combining this compound with a drug that induces ER stress (e.g., a proteasome inhibitor like bortezomib or carfilzomib) can enhance its efficacy.[3] This is because the stress-inducing agent can force a greater reliance on the IRE1α pathway for survival, making the cells more susceptible to its inhibition.
-
Quantitative Data Summary
Table 1: Synergistic Effects of this compound with Chemotherapeutic Agents in Prostate Cancer Xenograft Models.
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) |
| Vehicle | 850 ± 75 |
| This compound (100 mg/kg) | 450 ± 50 |
| Cabazitaxel (5 mg/kg) | 550 ± 60 |
| This compound + Cabazitaxel | 150 ± 25 |
Note: Data are hypothetical and for illustrative purposes, based on findings suggesting synergistic effects.[1]
Table 2: Effect of this compound in Combination with a Proteasome Inhibitor (Carfilzomib) on AML Cell Viability.
| Treatment | % Cell Viability (Mean ± SD) |
| Control (DMSO) | 100 ± 5 |
| This compound (10 µM) | 95 ± 6 |
| Carfilzomib (10 nM) | 60 ± 8 |
| This compound + Carfilzomib | 30 ± 7 |
Note: Data are hypothetical and for illustrative purposes, based on findings suggesting enhanced cytotoxicity.[3]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to this compound through continuous exposure to escalating drug concentrations.[8][9]
-
Determine the initial IC50: Perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Low-Dose Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Monitor Cell Viability and Proliferation: Continuously monitor the cells for signs of recovery and proliferation. Initially, a significant proportion of cells may die.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, subculture them and increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat and Select: Repeat the process of adaptation and dose escalation for several months.
-
Characterize Resistant Clones: Once a cell population can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the original IC50), isolate single-cell clones.
-
Confirm Resistance: Confirm the resistance of the selected clones by performing a new dose-response curve and comparing the IC50 to the parental cell line. The resistance index (RI) can be calculated as IC50 (resistant) / IC50 (parental).
Protocol 2: Western Blot Analysis of IRE1α Pathway Proteins
This protocol is for assessing the activation state of the IRE1α pathway.[10][11]
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IRE1α (Ser724), total IRE1α, XBP1s, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for XBP1 Splicing
This protocol allows for the quantification of the spliced form of XBP1 mRNA.[12][13][14]
-
RNA Extraction: Extract total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Primer Design: Design primers that specifically amplify the spliced form of XBP1 (XBP1s) and primers that amplify total XBP1 (both spliced and unspliced). A housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization.
-
XBP1s Forward Primer: Spans the splice junction.
-
XBP1s Reverse Primer: Downstream of the splice junction.
-
Total XBP1 Forward/Reverse Primers: Flank the splice site.
-
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and the designed primers.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression of XBP1s and total XBP1, normalized to the housekeeping gene.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the IRE1α-XBP1s pathway.
Caption: Troubleshooting flowchart for overcoming potential resistance to this compound.
Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.
References
- 1. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of IRE1α-driven pro-survival pathways is a promising therapeutic application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting MKC8866 solubility and stability in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IRE1α RNase inhibitor, MKC8866, in an in vitro setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective salicylaldehyde analog that functions as a specific inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α).[1][2][3] IRE1α is a key sensor of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[4][5] this compound binds to the RNase catalytic site of IRE1α, inhibiting both the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the regulated IRE1-dependent decay (RIDD) of other mRNAs.[2][6] This leads to a downstream reduction in the active XBP1s transcription factor and modulation of the UPR signaling pathway.[7][8]
Q2: In which solvents can I dissolve this compound and what are the recommended storage conditions?
A2: this compound is soluble in organic solvents such as DMSO and DMF.[1][9] Water solubility is very low.[1] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the compound's solubility.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored appropriately.[1]
Data Presentation: this compound Solubility and Stock Solution Stability
| Solvent | Concentration | Notes |
| DMSO | 3 mg/mL (~8.3 mM) | Use fresh, anhydrous DMSO.[1] |
| DMSO | 6.67 mg/mL (~18.46 mM) | May require ultrasonication and warming to 60°C.[3] |
| DMF | 1 mg/mL | - |
| Storage Condition | Form | Duration |
| -20°C | Powder | 3 years[1][3] |
| -80°C | Stock Solution in Solvent | 1 year[1] |
| -20°C | Stock Solution in Solvent | 1 month[1][3] |
Q3: What are typical working concentrations and incubation times for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Published studies have reported using a wide range of concentrations, from 0.2 µM to as high as 200 µM.[1][10] Incubation times can also vary from a few hours (e.g., 3-4 hours) to several days (e.g., 6-7 days).[1][2][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration and duration for your specific cell model and assay.
Troubleshooting Guides
Issue 1: this compound Precipitates in Cell Culture Medium
Possible Cause 1: Low Aqueous Solubility. this compound has poor solubility in aqueous solutions like cell culture media. Direct dilution of a highly concentrated DMSO stock into the medium can cause it to crash out.
Solution:
-
Serial Dilutions: First, dissolve this compound in 100% anhydrous DMSO to make a high-concentration stock.[11] Perform intermediate serial dilutions of the stock solution in 100% DMSO before the final dilution into the aqueous buffer or cell culture medium.[11] The final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Pre-warming Medium: Warm the cell culture medium to 37°C before adding the diluted this compound.
-
Vortexing: Gently vortex or invert the tube immediately after the final dilution to ensure rapid and even dispersion.
Possible Cause 2: Interaction with Media Components. Salts and proteins in the cell culture medium can reduce the solubility of hydrophobic compounds.[11]
Solution:
-
Serum Reduction: If your experiment allows, try reducing the serum concentration at the time of treatment, as serum proteins can sometimes interact with small molecules.
-
Use of Surfactants (Assay Dependent): For biochemical assays (not cell-based), a very low concentration of a non-ionic detergent like Tween-20 might aid in solubility, but this must be validated for compatibility with your assay.[11]
Issue 2: Inconsistent or No Inhibitory Effect Observed
Possible Cause 1: Compound Degradation. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
Solution:
-
Proper Storage: Ensure the powdered compound and stock solutions are stored at the recommended temperatures (-20°C for powder, -80°C for long-term stock).[1]
-
Aliquoting: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[1]
Possible Cause 2: Insufficient Concentration or Incubation Time. The concentration of this compound may be too low, or the treatment duration may be too short to elicit a measurable response in your specific cell line or assay.
Solution:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM). Also, conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment conditions.
-
Positive Control: Include a positive control for ER stress induction (e.g., tunicamycin or thapsigargin) to confirm that the IRE1α pathway is active and can be modulated in your cell model.[10]
Possible Cause 3: Cell Line Insensitivity. The cell line being used may not rely heavily on the IRE1α-XBP1 pathway for survival or the specific phenotype being measured, making it less sensitive to this compound.
Solution:
-
Pathway Activation Check: Before the experiment, confirm the activation of the IRE1α pathway under basal or ER stress-induced conditions by measuring XBP1 splicing via RT-PCR or Western blotting for XBP1s.
-
Literature Review: Check the literature to see if the IRE1α pathway has been implicated in the biology of your chosen cell line.
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of powdered this compound to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, the solution can be gently vortexed. If necessary, sonicate in a water bath or warm to 60°C.[3] Ensure the compound is fully dissolved.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Western Blot for XBP1s Inhibition
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
ER Stress Induction (Optional): If studying induced IRE1α activity, treat cells with an ER stress inducer like tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 30 nM) for a predetermined time.[1][12]
-
This compound Treatment: Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 2-24 hours) before or concurrently with the ER stress inducer.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for XBP1s. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the fold change in XBP1s expression relative to the loading control.
Visualizations
Caption: Mechanism of action of this compound on the IRE1α signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Experimental workflow for analyzing XBP1s inhibition by Western Blot.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. GSE99766 - MDA-MB-231 gene expression upon IRE1 RNase inhibition with MKC-8866 - OmicsDI [omicsdi.org]
- 7. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of MKC8866
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the IRE1α RNase-specific inhibitor, MKC8866. The focus is on overcoming challenges related to its low aqueous solubility and improving its bioavailability for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: this compound has been reported to have a moderate oral bioavailability of 30% in mice, with maximum blood concentrations observed at 4 hours after oral administration.[1][2]
Q2: Why is improving the bioavailability of this compound important for in vivo studies?
A2: Improving bioavailability is crucial for achieving optimal therapeutic concentrations of this compound at the target site.[3][4] Low bioavailability can lead to high variability in experimental results, the need for higher doses that may cause off-target effects, and an underestimation of the compound's therapeutic potential.[5]
Q3: What are the main factors limiting the in vivo bioavailability of this compound?
A3: The primary limiting factor for this compound bioavailability is its poor aqueous solubility.[6] Like many small molecule inhibitors, its hydrophobic nature can lead to poor dissolution in the gastrointestinal tract, thereby limiting its absorption into the bloodstream.[3][7]
Q4: Can this compound be administered in vivo without a specialized formulation?
A4: While direct administration in a simple vehicle like corn oil has been used, specialized formulations are often necessary to improve exposure and reduce variability.[6] For localized delivery, such as in brain tumor models, this compound has been incorporated into hydrogels to bypass the blood-brain barrier.[8][9]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound across study animals.
Possible Cause: Inconsistent dissolution and absorption of the compound due to its low solubility.
Solutions:
-
Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area available for dissolution.[3][10][11]
-
Improved Formulation: Utilizing a more sophisticated vehicle can enhance solubility and absorption.
-
Lipid-Based Formulations: These can improve absorption by leveraging the body's natural lipid absorption pathways.[7][10] Self-emulsifying drug delivery systems (SEDDS) are a promising option.[3][7][12]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate.[3][7][13]
-
Issue 2: Sub-therapeutic plasma concentrations of this compound despite high oral doses.
Possible Cause: The formulation is not effectively solubilizing the compound in the gastrointestinal tract.
Solutions:
-
Formulation Optimization: A systematic approach to formulation development is recommended. This involves screening different combinations of solvents, surfactants, and lipids.[10]
-
Use of Solubilizing Excipients:
-
Co-solvents: Water-miscible organic solvents can increase the solubility of poorly soluble drugs.[5][10]
-
Surfactants: These can help to solubilize hydrophobic compounds by forming micelles.[10]
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3][14][15]
-
Table 1: Common Formulation Strategies to Enhance Oral Bioavailability [3][7][10][12][14]
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution. | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Lipid-Based Formulations | Enhances solubilization and utilizes lipid absorption pathways. | Can significantly improve bioavailability. | Can be complex to formulate and may have stability issues. |
| Solid Dispersions | Disperses the drug in a hydrophilic matrix in an amorphous state. | Can lead to substantial increases in dissolution rate and extent. | Potential for recrystallization of the drug over time, leading to decreased performance. |
| Cyclodextrin Complexation | Forms inclusion complexes to increase aqueous solubility. | High solubilization potential. | Can be expensive and may have limitations in terms of drug loading. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
This protocol describes a general method for preparing a nanosuspension to improve the dissolution rate of this compound.
Materials:
-
This compound powder
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Prepare a pre-suspension by dispersing this compound powder in an aqueous solution containing a stabilizer.
-
Stir the pre-suspension for 30 minutes to ensure adequate wetting of the drug particles.
-
Homogenize the pre-suspension using a high-pressure homogenizer. The number of cycles and the pressure should be optimized to achieve the desired particle size.
-
Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
-
The nanosuspension can then be used for oral gavage in in vivo studies.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general guideline for developing a SEDDS formulation for this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 20)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant.
-
Prepare the SEDDS formulation by dissolving this compound in the selected oil, followed by the addition of the surfactant and co-surfactant.
-
Gently stir the mixture until a clear and homogenous solution is obtained.
-
The formulation should be visually inspected for clarity and phase separation.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a nanoemulsion.
-
The resulting formulation can be filled into capsules for oral administration.
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Logical flow from formulation to target engagement.
References
- 1. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. selleckchem.com [selleckchem.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
MKC8866 Technical Support Center: Refining Treatment Schedules to Reduce Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for refining MKC8866 treatment schedules to minimize toxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as ORIN1001, is a potent and selective inhibitor of the endoribonuclease (RNase) activity of Inositol-Requiring Enzyme 1α (IRE1α).[1][2] IRE1α is a key sensor of endoplasmic reticulum (ER) stress and a critical component of the Unfolded Protein Response (UPR).[3][4][5] By inhibiting the RNase domain of IRE1α, this compound blocks the unconventional splicing of X-Box Binding Protein 1 (XBP1) mRNA into its active form, XBP1s.[3][6] The IRE1α/XBP1s pathway is implicated in the survival and proliferation of various cancer cells, making this compound a promising therapeutic agent.[3][7]
Q2: What are the known toxicities associated with this compound from clinical studies?
A2: In a phase 1 clinical trial, the most common treatment-emergent adverse events (TEAEs) reported with this compound (ORIN1001) were predominantly Grade 1-2 in severity and included nausea, vomiting, rash, fatigue, and hypokalemia.[6][8] Dose-limiting toxicities (DLTs) observed at higher doses included thrombocytopenia and rash.[6][9][10][11]
Q3: Has a Recommended Phase 2 Dose (RP2D) been established for this compound?
A3: Yes, based on early clinical trial data, a proposed Recommended Phase 2 Dose (RP2D) has been estimated. For this compound as a single agent, the proposed RP2D is 500 mg, and when used in combination with Abraxane, it is 300 mg.[9][10][11]
Q4: Are there preclinical data on the tolerability of this compound?
A4: Yes, preclinical studies in mice have shown that daily administration of this compound is well-tolerated.[12] For instance, one study reported no evident toxicity after 60 consecutive daily oral doses at 300 mg/kg.[12] Preclinical data also indicate that this compound has an excellent safety profile.[13]
Troubleshooting Guides
Issue: Unexpected or Severe Toxicity Observed During Preclinical Experiments
If you are observing higher-than-expected toxicity in your preclinical models, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Step | Rationale |
| Model-Specific Sensitivity | Conduct a dose-range finding study in your specific animal model to determine the Maximum Tolerated Dose (MTD). | Different species or even strains can have varied responses to a therapeutic agent. Establishing the MTD in your model is crucial for setting appropriate dose levels for efficacy studies. |
| Incorrect Dosing or Formulation | Verify all calculations for dose preparation. Ensure the stability and homogeneity of the formulation. | Errors in dose calculation or issues with the drug formulation can lead to unintended high exposures and subsequent toxicity. |
| Continuous High-Level Target Inhibition | Explore intermittent dosing schedules (e.g., 5 days on/2 days off, or once-weekly dosing). | Continuous inhibition of a signaling pathway may lead to cumulative toxicity. Intermittent dosing can allow for recovery of normal tissues, potentially reducing side effects while maintaining anti-tumor activity.[14][15][16] |
| Off-Target Effects at High Concentrations | Characterize the pharmacokinetic (PK) and pharmacodynamic (PD) relationship to ensure that the doses used are within a therapeutic window. | Understanding the exposure-response relationship can help in selecting doses that are effective against the target without causing excessive toxicity due to off-target effects. |
Toxicity Grading
For a standardized assessment of observed toxicities, it is recommended to use a grading system such as the Common Terminology Criteria for Adverse Events (CTCAE). The table below provides an example based on CTCAE v5.0 for some of the adverse events reported for this compound.[17][18][19][20]
| Adverse Event | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-Threatening) | Grade 5 (Death) |
| Nausea | Loss of appetite without alteration in eating habits | Oral intake decreased without significant weight loss | Inadequate oral intake; IV fluids indicated | Life-threatening consequences; urgent intervention indicated | Death |
| Vomiting | 1-2 episodes in 24h | 3-5 episodes in 24h | ≥6 episodes in 24h; IV fluids indicated | Life-threatening consequences; urgent intervention indicated | Death |
| Rash (Maculo-papular) | Macules/papules covering <10% BSA | Macules/papules covering 10-30% BSA | Macules/papules covering >30% BSA | Life-threatening consequences; generalized exfoliative, ulcerative, or bullous dermatitis | Death |
| Fatigue | Fatigue relieving with rest | Fatigue not relieved by rest; limiting instrumental ADL | Fatigue not relieved by rest; limiting self-care ADL | Life-threatening consequences; urgent intervention indicated | Death |
| Thrombocytopenia | 150,000 - 75,000/mm³ | <75,000 - 50,000/mm³ | <50,000 - 25,000/mm³ | <25,000/mm³; life-threatening bleeding | Death |
BSA: Body Surface Area; ADL: Activities of Daily Living
Experimental Protocols
Protocol 1: Dose-Range Finding Study to Determine Maximum Tolerated Dose (MTD)
-
Objective: To identify the highest dose of this compound that can be administered without causing unacceptable side effects.
-
Animal Model: Select two relevant species, one rodent (e.g., BALB/c mice) and one non-rodent, as per regulatory guidelines.
-
Study Design:
-
Use a "3+3" dose escalation design.
-
Enroll cohorts of 3 animals at escalating dose levels of this compound.
-
Begin with a starting dose based on in vitro data or previous studies.
-
-
Procedure:
-
Administer this compound daily via the intended clinical route (e.g., oral gavage) for a defined period (e.g., 14-28 days).
-
Monitor animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing).
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Record body weight at least twice weekly.
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At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy.
-
-
Endpoint: The MTD is defined as the dose level below which 2 or more animals in a cohort experience dose-limiting toxicities (DLTs). A DLT is typically defined as >20% body weight loss, severe clinical signs, or significant alterations in hematological or biochemical parameters.
Protocol 2: Evaluation of Intermittent vs. Continuous Dosing Schedules
-
Objective: To compare the toxicity and efficacy of an intermittent this compound dosing schedule against a continuous daily schedule.
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Animal Model: Use a relevant tumor xenograft model in immunocompromised mice.
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Study Design:
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Group 1 (Vehicle Control): Administer the vehicle on a daily schedule.
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Group 2 (Continuous Dosing): Administer the MTD of this compound daily.
-
Group 3 (Intermittent Dosing): Administer a higher dose of this compound (e.g., 1.5x MTD) on a "5 days on, 2 days off" schedule.
-
-
Procedure:
-
Initiate treatment when tumors reach a palpable size.
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight and clinical signs of toxicity throughout the study.
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At the study endpoint, collect tumors for pharmacodynamic analysis (e.g., XBP1s levels) and blood for pharmacokinetic analysis.
-
-
Endpoint: Compare the tumor growth inhibition, overall survival, and toxicity profiles (e.g., body weight loss, clinical signs) between the continuous and intermittent dosing groups to determine if an intermittent schedule provides a better therapeutic index.
Mandatory Visualizations
Caption: The IRE1α signaling pathway under ER stress and the inhibitory action of this compound.
Caption: Experimental workflow for refining this compound treatment schedules.
Caption: Logical relationship between dosing schedules and therapeutic outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. karger.com [karger.com]
- 4. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]
- 5. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. MKC-8866 (ORIN1001) | inhibitor/agonist | CAS 1338934-59-0 | Buy MKC-8866 (ORIN1001) from Supplier InvivoChem [invivochem.com]
- 8. A phase 1/2 trial of ORIN1001, a first-in-class IRE1 inhibitor, in patients with advanced solid tumors. | CoLab [colab.ws]
- 9. ascopubs.org [ascopubs.org]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Project 3: Targeting Endoplasmic Reticulum Stress Sensor IRE1 to Enhance Chemotherapy Sensitivity in MYC-driven Breast Cancer | BCM [bcm.edu]
- 14. Phase I Dose-Escalation Study of Once Weekly or Once Every Two Weeks Administration of High-Dose Sunitinib in Patients With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A randomised phase 2 study of continuous or intermittent dosing schedule of imatinib re-challenge in patients with tyrosine kinase inhibitor-refractory gastrointestinal stromal tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 18. dctd.cancer.gov [dctd.cancer.gov]
- 19. Using the Common Terminology Criteria for Adverse Events (CTCAE – Version 5.0) to Evaluate the Severity of Adverse Events of Anticancer Therapies | Actas Dermo-Sifiliográficas [actasdermo.org]
- 20. dermnetnz.org [dermnetnz.org]
addressing off-target effects of MKC8866 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of MKC8866 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for this compound?
A1: this compound is a specific inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 alpha (IRE1α).[1][2] IRE1α is a key sensor of the Unfolded Protein Response (UPR) located in the endoplasmic reticulum (ER) membrane.[3][4] Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain.[3][5] This RNase activity has two main functions: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce the active transcription factor XBP1s, and the degradation of a subset of mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD).[3][6][7] this compound, a salicylaldehyde analog, binds to the RNase catalytic site of IRE1α, thereby inhibiting both XBP1 splicing and RIDD activity.[2]
A2: While this compound is designed to be a specific inhibitor of IRE1α RNase activity, it is crucial to experimentally validate that the observed phenotype is indeed a consequence of inhibiting this specific pathway.[2] An unexpected phenotype could arise from:
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An unknown or cell-type-specific role of the IRE1α pathway.
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Cross-talk between the IRE1α pathway and other signaling pathways.
-
A genuine off-target effect of the compound.
The troubleshooting guide below provides a systematic approach to investigate these possibilities.
Q3: How can I be sure that this compound is inhibiting IRE1α RNase activity in my specific experimental system?
A3: Before investigating potential off-target effects, it is essential to confirm on-target engagement in your model system. The most direct way is to measure the level of spliced XBP1 (XBP1s) mRNA or protein, which should decrease with this compound treatment.[2][8] This can be assessed by RT-qPCR for XBP1s mRNA or Western blot for XBP1s protein.[9] Additionally, you can measure the mRNA levels of known XBP1s target genes, such as ERDJ4 and HERPUD1, which should also be downregulated.[2]
Q4: Does this compound affect the other branches of the Unfolded Protein Response (UPR)?
A4: Studies have shown that this compound is selective for the IRE1α branch of the UPR. It does not appear to affect the activation of the other two main UPR sensors, PERK (protein kinase R-like endoplasmic reticulum kinase) and ATF6 (activating transcription factor 6).[2] You can verify this in your system by measuring markers of PERK activation (e.g., phosphorylation of PERK and eIF2α, CHOP induction) and ATF6 processing by Western blot.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies. This information can be useful for dose-response planning.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 | 0.29 µM | Human | Cell-free hIRE1α | [1] |
| IC50 | 0.38 µM | LNCaP (prostate cancer) | XBP1s protein expression | [10] |
| Effective Concentration | 5-20 µM | T47D (breast cancer) | XBP1s immunoblot | [2] |
| Effective Concentration | 10 µM | LNCaP (prostate cancer) | RNA sequencing | [1] |
| Effective Concentration | 30 µM | U87 (glioblastoma) | Western blot | [11] |
| In Vivo Dosage | 300 mg/kg daily | Mice (xenograft) | Oral gavage | [2] |
| In Vivo Dosage | 200-300 mg/kg | Mice (xenograft) | Oral gavage | [10] |
Troubleshooting Guide for Potential Off-Target Effects
If you observe an unexpected phenotype upon this compound treatment, follow this workflow to determine if it is an on-target or off-target effect.
Diagram: Troubleshooting Workflow for this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate [mdpi.com]
- 4. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IRE1α reprograms the tumor microenvironment and enhances anti-tumor immunity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRE1 RNase controls CD95-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating MKC8866-Induced Cellular Stress
Welcome to the technical support center for researchers utilizing MKC8866. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on mitigating this compound-induced cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cellular stress?
A1: this compound is a highly selective and potent small molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α). IRE1α is a key sensor of the Unfolded Protein Response (UPR), a cellular signaling network activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.
This compound specifically blocks the IRE1α-mediated splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s. XBP1s is a transcription factor that upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to alleviate ER stress. By inhibiting XBP1s production, this compound disrupts this adaptive response, leading to an accumulation of unfolded proteins and unresolved ER stress, which can ultimately trigger cellular apoptosis. It is important to note that this compound is selective for the IRE1α pathway and does not directly affect the other two main UPR branches, the PERK and ATF6 pathways[1][2].
Q2: My cells are showing high levels of apoptosis after this compound treatment. How can I mitigate this?
A2: High levels of apoptosis are an expected consequence of potent IRE1α inhibition in cells reliant on this pathway for survival. To mitigate this, you can employ a rescue strategy by ectopically expressing the spliced form of XBP1 (XBP1s). Overexpression of XBP1s can bypass the this compound-induced block and restore the expression of downstream target genes necessary for ER homeostasis, thereby reducing cellular stress and increasing cell viability[3].
Another approach is to reduce the overall protein synthesis load in your cells. This can be achieved by optimizing cell culture conditions, such as reducing serum concentration or supplementing with chemical chaperones that assist in protein folding.
Q3: Can I use chemical chaperones to alleviate this compound-induced ER stress?
A3: Yes, chemical chaperones can be a valuable tool to non-specifically alleviate ER stress. Compounds like 4-phenylbutyric acid (4-PBA) and tauroursodeoxycholic acid (TUDCA) are known to facilitate protein folding and reduce the burden of unfolded proteins in the ER. While not a direct counteraction to this compound's mechanism, they can help improve overall cellular health and may partially mitigate the stress induced by IRE1α inhibition. The optimal concentration and incubation time for chemical chaperones should be determined empirically for your specific cell type and experimental conditions.
Q4: Will activating the other UPR branches (PERK or ATF6) help rescue my cells from this compound?
A4: Activating the PERK or ATF6 pathways could potentially offer a compensatory mechanism to cope with the ER stress exacerbated by this compound. The PERK pathway reduces the translational load on the ER, while the ATF6 pathway upregulates chaperones and other ER quality control components. However, there is limited direct evidence for the efficacy of this strategy specifically in the context of this compound treatment. If you choose to explore this, it is crucial to monitor the activation of these pathways and their downstream targets to confirm their engagement and assess the impact on cell viability.
Q5: Are there any known off-target effects of this compound?
A5: this compound is reported to be a highly selective inhibitor of IRE1α RNase activity[1]. Studies have shown that it does not significantly affect the kinase activity of IRE1α or the activation of the other two UPR sensors, PERK and ATF6[1]. However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out, especially at high concentrations. It is always recommended to use the lowest effective concentration of this compound as determined by a dose-response curve in your specific cellular model and to include appropriate controls to monitor for unexpected cellular responses. One study noted that while this compound suppressed TGFβ2 secretion in control cells, it failed to do so in IRE1 knockdown cells, confirming its reliance on IRE1 expression for this particular effect[1].
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of XBP1 splicing after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal IC50 for XBP1 splicing inhibition in your specific cell line. Effective concentrations in published studies range from 0.2 µM to 20 µM[4]. |
| Incorrect Timing of Treatment and Analysis | Optimize the incubation time with this compound. Inhibition of XBP1 splicing can be observed as early as 4 hours post-treatment[1]. Analyze XBP1 splicing at various time points to determine the optimal window for your experiment. |
| Issues with RT-qPCR Assay | Verify the integrity of your RNA and the specificity of your primers for both spliced and unspliced XBP1. Run appropriate controls, including a positive control for ER stress induction (e.g., tunicamycin or thapsigargin treatment) to ensure your assay is working correctly. |
| Cell Line Insensitivity | Some cell lines may be less dependent on the IRE1α-XBP1s pathway for survival and may not show a robust response to this compound. Consider using a cell line known to be sensitive to IRE1α inhibition or assess the basal level of XBP1s in your cells. |
Problem 2: High background or unexpected bands in CHOP Western blot.
| Possible Cause | Suggested Solution |
| Antibody Specificity | Ensure you are using a validated antibody for CHOP. Run a positive control (e.g., cells treated with a known ER stress inducer like tunicamycin) and a negative control (untreated cells) to confirm antibody specificity. |
| Incorrect Blocking or Washing Steps | Optimize your Western blot protocol. Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and ensure adequate washing steps to reduce non-specific antibody binding. |
| Sample Preparation | Prepare fresh cell lysates and use protease and phosphatase inhibitors to prevent protein degradation. Determine the optimal protein loading amount to avoid overloading the gel. |
Problem 3: High variability in cell viability assay results.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use appropriate techniques to achieve uniform cell distribution in multi-well plates. Avoid using the outer wells of the plate, which are more prone to evaporation. |
| Inconsistent Drug Treatment | Ensure accurate and consistent pipetting of this compound and any other treatment compounds. Prepare fresh drug dilutions for each experiment. |
| Assay Timing and Endpoint | The timing of the viability assay is critical. Assess viability at multiple time points after this compound treatment to capture the dynamic cellular response. Ensure the chosen endpoint (e.g., 24, 48, 72 hours) is appropriate for your experimental question. |
| Choice of Viability Assay | Different viability assays measure different cellular parameters. The MTT assay, for example, measures metabolic activity. Consider using multiple viability assays that measure different aspects of cell health (e.g., membrane integrity, ATP levels) to get a more comprehensive picture. |
Quantitative Data Summary
Table 1: Efficacy of Ectopic XBP1s in Rescuing this compound-Induced Effects
| Cell Line | Treatment | Effect of this compound | Rescue with Ectopic XBP1s | Reference |
| LNCaP | 10 µM this compound | Decreased cell viability | Partial rescue of cell viability | [3] |
Experimental Protocols
RT-qPCR for XBP1 Splicing
This protocol allows for the quantification of both the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA.
Materials:
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Cells treated with this compound and appropriate controls
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RNA extraction kit (e.g., RNeasy Kit, Qiagen)
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Reverse transcription kit (e.g., SuperScript II, Invitrogen)
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qPCR master mix (e.g., SYBR Green or probe-based)
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Primers specific for XBP1u and XBP1s (design based on the 26-nucleotide intron)
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qPCR instrument
Procedure:
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Cell Treatment: Plate cells and treat with desired concentrations of this compound for the determined time. Include vehicle-treated and positive control (e.g., 1 µg/mL tunicamycin for 6 hours) groups.
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RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol of your chosen kit.
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Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
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qPCR:
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Set up qPCR reactions using a master mix and primers specific for XBP1u and XBP1s. Also include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
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Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
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Calculate the relative expression of XBP1u and XBP1s using the ΔΔCt method, normalized to the housekeeping gene.
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The ratio of XBP1s to total XBP1 (XBP1s + XBP1u) can be calculated to represent the extent of splicing.
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Western Blot for ER Stress Markers (e.g., CHOP)
This protocol describes the detection of the pro-apoptotic ER stress marker CHOP by Western blotting.
Materials:
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Cells treated with this compound and appropriate controls
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer apparatus and buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against CHOP
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
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Protein Transfer: Transfer the separated proteins to a membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against CHOP overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of viability.
Materials:
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Cells plated in a 96-well plate
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This compound and other treatment compounds
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
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Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of this compound concentrations and controls for the desired duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the background absorbance from blank wells (medium only). Express cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: The Unfolded Protein Response (UPR) signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for assessing the effects of this compound and potential mitigating agents.
References
- 1. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MKC8866 Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MKC8866, a specific inhibitor of IRE1α RNase, for research focused on solid tumors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
General
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What is this compound and what is its mechanism of action? this compound is a salicylaldehyde analog that acts as a specific inhibitor of the endoribonuclease (RNase) activity of inositol-requiring enzyme 1α (IRE1α)[1][2][3]. IRE1α is a key sensor in the unfolded protein response (UPR), a cellular stress response pathway often hijacked by cancer cells for survival. By inhibiting IRE1α's RNase activity, this compound prevents the splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s[1][4][5]. XBP1s is a transcription factor that promotes the expression of genes involved in protein folding, secretion, and ER-associated degradation, which are crucial for tumor cell survival and proliferation[1][5].
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What are the main challenges in delivering this compound to solid tumors? Like many small molecule inhibitors, the effective delivery of this compound to solid tumors is hampered by several physiological barriers. These include a dense extracellular matrix (ECM) that impedes drug penetration, high interstitial fluid pressure (IFP) within the tumor that reduces convective drug transport, and an abnormal and inefficient tumor vasculature that limits blood flow and drug extravasation. Furthermore, some studies suggest that this compound may not efficiently cross the blood-brain barrier, which could be a limitation for treating brain tumors[6].
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What strategies can be employed to improve the delivery of this compound to solid tumors? Several strategies can be explored to enhance the delivery of this compound to solid tumors. These include:
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Modulating the Tumor Microenvironment: Co-administration of agents that degrade the ECM, such as hyaluronidase, or therapies that "normalize" the tumor vasculature can improve the penetration of this compound.
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Nanoparticle-based Delivery Systems: Encapsulating this compound into nanoparticles can improve its solubility, stability, and circulation time, and can be designed to target tumor cells specifically.
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Combination Therapies: Combining this compound with drugs that alter the tumor microenvironment, such as anti-angiogenic agents, may enhance its delivery and efficacy.
-
Experimental Design and Protocols
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How should I prepare this compound for in vitro and in vivo experiments? For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies in mice, this compound has been administered orally. A common vehicle for oral gavage is a solution of 1% microcrystalline cellulose in 1 g/ml sucrose[1]. It is crucial to ensure the compound is fully dissolved and the vehicle is appropriate for the animal model.
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What are typical working concentrations for this compound in cell culture? The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. IC50 values for inhibiting IRE1α RNase activity have been reported in the low micromolar range in various cancer cell lines[1][3]. For example, in LNCaP prostate cancer cells, the IC50 for suppressing XBP1s expression was 0.38 µM[1].
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How can I verify that this compound is inhibiting IRE1α activity in my experiment? The most direct way to confirm the on-target activity of this compound is to measure the levels of spliced XBP1 (XBP1s) mRNA or protein. A significant reduction in XBP1s levels upon this compound treatment indicates successful inhibition of IRE1α RNase. This can be assessed by RT-qPCR for XBP1s mRNA or by Western blotting for the XBP1s protein.
Troubleshooting
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I am observing low efficacy of this compound in my in vivo model. What could be the issue? Several factors could contribute to low in vivo efficacy:
-
Poor Bioavailability: Although administered orally, the absorption and bioavailability of this compound might be limited. Consider optimizing the vehicle or exploring alternative delivery routes if initial results are suboptimal.
-
Insufficient Dose or Dosing Frequency: The dosage and frequency of administration may need to be optimized for your specific tumor model and animal strain.
-
Tumor Microenvironment Barriers: As mentioned, the physical barriers of the solid tumor may be preventing adequate drug accumulation. Consider strategies to modulate the tumor microenvironment.
-
Intrinsic Resistance: The cancer cells in your model may have intrinsic resistance mechanisms to IRE1α inhibition.
-
-
I am seeing off-target effects in my experiments. How can I address this? While this compound is a specific inhibitor of IRE1α RNase, off-target effects are always a possibility with small molecule inhibitors. To address this:
-
Confirm On-Target Engagement: Always verify the inhibition of XBP1 splicing to ensure the observed effects are likely due to IRE1α inhibition.
-
Use Multiple IRE1α Inhibitors: If possible, use another structurally different IRE1α inhibitor to see if it phenocopies the effects of this compound.
-
Genetic Knockdown/Knockout: The most rigorous way to confirm that the observed phenotype is due to IRE1α inhibition is to use genetic approaches like siRNA or CRISPR to deplete IRE1α and see if it recapitulates the effects of this compound. One study noted that while this compound suppressed TGFβ2 secretion, IRE1 knockdown did not, suggesting a potential off-target effect in that specific context[4].
-
-
My this compound is not dissolving properly. What should I do? this compound is soluble in DMSO. If you are having trouble with solubility, ensure you are using high-quality, anhydrous DMSO. For in vivo formulations, proper suspension in the vehicle is critical. Sonication may help to create a more uniform suspension. Always prepare fresh formulations before each experiment.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Reference |
| LNCaP | Prostate Cancer | IC50 (XBP1s suppression) | 0.38 µM | [1] |
| MM1 | Multiple Myeloma | EC50 (DTT-induced XBP1s expression) | 0.52 µM | [1] |
| RPMI 8226 | Multiple Myeloma | IC50 (unstressed cells) | 0.14 µM | [1][3] |
| Human IRE1α | (in vitro) | IC50 (RNase activity) | 0.29 µM | [2][3] |
Table 2: In Vivo Monotherapy Efficacy of this compound
| Tumor Model | Cancer Type | Treatment | Outcome | Reference |
| LNCaP Xenograft | Prostate Cancer | 300 mg/kg daily, oral | Strong inhibition of tumor growth | [1] |
| VCaP Xenograft | Prostate Cancer | 300 mg/kg daily, oral | Strong inhibition of tumor growth | [1] |
| 22Rv1 Xenograft | Prostate Cancer | 300 mg/kg daily, oral | Strong inhibition of tumor growth | [1] |
| C4-2B Xenograft | Prostate Cancer | 300 mg/kg daily, oral | Strong inhibition of tumor growth | [1] |
| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | 300 mg/kg daily, oral | Did not attenuate tumor growth as a single agent | [4] |
Table 3: In Vivo Combination Therapy Efficacy of this compound
| Tumor Model | Cancer Type | Combination Treatment | Outcome | Reference |
| VCaP Xenograft | Prostate Cancer | This compound + Enzalutamide | Strong synergy in tumor growth inhibition | [1] |
| VCaP Xenograft | Prostate Cancer | This compound + Abiraterone Acetate | Synergistic inhibition of tumor growth | [1] |
| VCaP Xenograft | Prostate Cancer | This compound + Cabazitaxel | Synergistic inhibition of tumor growth | [1] |
| MDA-MB-231 Xenograft | Triple-Negative Breast Cancer | This compound + Paclitaxel | Markedly enhanced efficacy of paclitaxel | [4] |
| Myc-CaP Syngeneic | Prostate Cancer | This compound + anti-PD-1 | Dramatic inhibition of tumor growth | [7] |
| RM-1 Syngeneic | Prostate Cancer | This compound + anti-PD-1 | Significantly greater efficacy than this compound alone | [7] |
Experimental Protocols
Protocol 1: Western Blot for XBP1s Detection
This protocol is for the detection of the spliced form of XBP1 (XBP1s), a key indicator of IRE1α RNase activity and a direct target of this compound.
Materials:
-
RIPA lysis buffer (10 mM Tris-Cl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, 140 mM NaCl) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (12% acrylamide recommended for XBP1s)
-
PVDF membrane
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against XBP1s
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Cell Lysis:
-
Treat cells with this compound and/or other compounds as per your experimental design.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDC membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against XBP1s overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: IRE1α signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy.
Caption: Key physiological barriers hindering this compound delivery to solid tumors.
References
- 1. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting IRE1α reprograms the tumor microenvironment and enhances anti-tumor immunity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance the synergistic effects of MKC8866
Welcome to the technical support center for MKC8866. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound and enhancing its synergistic effects in preclinical research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific small molecule inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1α (IRE1α)[1][2]. IRE1α is a critical stress sensor in the endoplasmic reticulum (ER) that, upon activation, initiates the most conserved branch of the Unfolded Protein Response (UPR)[3][4]. By inhibiting the RNase domain, this compound prevents the downstream signaling events of IRE1α, including the unconventional splicing of X-Box Binding Protein 1 (XBP1) mRNA and the Regulated IRE1-Dependent Decay (RIDD) of other mRNAs[2][4].
Q2: Why is this compound often used in combination therapies?
A2: While this compound has shown some efficacy as a monotherapy in specific preclinical models, its primary strength lies in synergistic combinations[5][6]. Many cancer therapies, including taxanes and proteasome inhibitors, induce ER stress, which in turn activates the pro-survival IRE1α-XBP1s pathway in cancer cells[2][7]. This adaptive response can lead to therapeutic resistance. This compound counters this survival mechanism by blocking IRE1α activity, thereby sensitizing cancer cells to the cytotoxic effects of the partner drug and leading to enhanced apoptosis[6][7].
Q3: What is the functional consequence of inhibiting XBP1 splicing vs. RIDD?
A3: Inhibiting the RNase activity of IRE1α blocks both of its major functions:
-
XBP1 Splicing Inhibition: This prevents the formation of the active transcription factor XBP1s. XBP1s normally promotes cell survival by upregulating genes involved in protein folding and ER-associated degradation (ERAD)[7]. Blocking its production cripples this key adaptive response.
-
RIDD Inhibition: Under high or sustained ER stress, IRE1α can degrade various mRNAs and microRNAs at the ER membrane through RIDD. This process can have dual roles, either reducing the protein load on the ER to promote survival or degrading survival-related transcripts to trigger apoptosis[4][8]. The ultimate effect of inhibiting RIDD is context-dependent.
Q4: Does this compound affect the other branches of the Unfolded Protein Response (UPR)?
A4: Studies have shown that this compound is highly selective for the IRE1α pathway. It does not appear to affect the other two major UPR branches: the PERK (protein kinase R-like endoplasmic reticulum kinase) and ATF6 (activating transcription factor 6) pathways[2]. This specificity allows for the targeted investigation of the IRE1α axis.
Section 2: Strategies for Enhancing Synergy
This section provides an overview of known synergistic combinations and the data supporting them.
Table 1: Summary of Preclinical Synergistic Combinations with this compound
| Combination Agent | Cancer Type | Cell Lines / Model | Key Synergistic Outcome | Reference(s) |
| Paclitaxel | Triple-Negative Breast Cancer (TNBC) | MDA-MB-231 Xenografts | Significantly reduced tumor growth and regrowth compared to paclitaxel alone. | [2][9] |
| Docetaxel | Prostate Cancer (PCa) | PCa Xenograft Models | Robust synergistic antitumor effects. | [5][6] |
| Proteasome Inhibitors (Carfilzomib, Bortezomib) | Acute Myeloid Leukemia (AML) | KG1a, U937 cell lines; Patient-derived cells | Significantly increased apoptosis, especially in the CD34+CD38- stem/progenitor population. | [7] |
| Anti-PD-1 (ICB) | Prostate Cancer (PCa) | Myc-CaP PTEN KO mouse model | Enhanced tumor growth inhibition; Increased infiltration and activation of CD8+ T and NK cells. | [10] |
| Nilotinib | BCR-ABL1+ Acute Lymphoblastic Leukemia (ALL) | SUP-B15, TOM-1 cell lines | Synergistic pro-apoptotic effects involving p38 MAPK activation. | [4] |
Signaling Pathway Overview
The diagram below illustrates the central role of IRE1α in the Unfolded Protein Response and the point of intervention for this compound.
Caption: The IRE1α signaling pathway under ER stress and inhibition by this compound.
Section 3: Experimental Protocols & Workflows
General Workflow for Assessing Synergy
The following diagram outlines a typical workflow for designing and executing an experiment to test the synergistic potential of this compound with a partner compound.
Caption: Experimental workflow for evaluating drug synergy.
Protocol: Cell Viability-Based Synergy Assay
This protocol describes how to assess synergy between this compound and a partner drug (Drug B) using a 96-well plate format and a luminescence-based viability assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound and Drug B stock solutions (in DMSO)
-
Sterile 96-well flat-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Single-Agent Titration (Day 1-4):
-
First, determine the IC50 value for each drug individually.
-
Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well). Incubate for 24 hours.
-
Prepare 2-fold serial dilutions of this compound and Drug B in complete medium.
-
Treat cells with the drug dilutions for 72 hours. Include a DMSO vehicle control.
-
After 72 hours, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Calculate IC50 values using non-linear regression in a suitable software (e.g., GraphPad Prism).
-
-
Combination Matrix Assay (Day 5-8):
-
Based on the IC50 values, design a 6x6 or 8x8 dose matrix. Concentrations should span a range above and below the respective IC50 values (e.g., 0.1x, 0.3x, 1x, 3x, 10x IC50).
-
Seed cells in 96-well plates as before and incubate for 24 hours.
-
Prepare the drug matrix by making serial dilutions of this compound in columns and Drug B in rows. This will create wells with every possible combination of the selected concentrations.
-
Include controls for each drug alone and a DMSO vehicle control.
-
Treat cells with the combination matrix and incubate for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay.
-
-
Data Analysis and Synergy Calculation:
-
Normalize the raw luminescence data to the vehicle control to get the fraction of viable cells for each condition.
-
Input the fractional viability data into synergy analysis software like CompuSyn or SynergyFinder.
-
These programs use the Chou-Talalay method to calculate a Combination Index (CI) for each dose combination. The CI value quantifies the nature of the drug interaction.
-
Section 4: Troubleshooting Guide
This guide addresses common issues encountered during synergy experiments with this compound.
Table 2: Troubleshooting Common Experimental Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No synergy observed (CI ≈ 1 or > 1) | 1. The partner drug does not induce ER stress, so there is no pro-survival UPR to inhibit. 2. The cell line is not dependent on the IRE1α pathway for survival. 3. Suboptimal drug concentrations or treatment duration. | 1. Confirm that the partner drug induces ER stress by measuring UPR markers (e.g., XBP1 splicing via RT-PCR, CHOP expression via Western blot). 2. Test in other cell lines. 3. Expand the dose-response matrix and test different time points (e.g., 48h, 96h). |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Pipetting errors during drug dilution/addition. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding; count cells accurately. 2. Use calibrated pipettes; change tips frequently. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| Combination is excessively toxic at all doses | 1. The selected concentration range is too high for the combination. 2. The cell line is extremely sensitive to the dual inhibition. | 1. Redesign the dose matrix using much lower concentrations, focusing on ranges well below the single-agent IC50 values. 2. Reduce the treatment duration. |
| This compound shows unexpected single-agent toxicity | 1. The cell line has a high basal level of IRE1α activity and is dependent on it for survival. 2. Off-target effects at very high concentrations. | 1. Measure basal XBP1s levels to confirm constitutive IRE1α activation. 2. Ensure that the concentrations used are within the reported selective range (e.g., < 20 µM)[2]. |
Troubleshooting Logic Diagram
If your experiment yields unexpected results, use this flowchart to diagnose the potential problem.
Caption: A troubleshooting flowchart for investigating a lack of synergy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clustering of IRE1α depends on sensing ER stress but not on its RNase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of IRE1α RNase activity sensitizes patient‐derived acute myeloid leukaemia cells to proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel XBP1s-independent function of IRE1 RNase in HIF-1α-mediated glycolysis upregulation in human macrophages upon stimulation with LPS or saturated fatty acid [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting IRE1α reprograms the tumor microenvironment and enhances anti-tumor immunity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of MKC8866 and Other IRE1α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inositol-requiring enzyme 1α (IRE1α) is a key transducer of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both kinase and endoribonuclease (RNase) activity. Its RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s. XBP1s, in turn, upregulates genes involved in protein folding, quality control, and ER-associated degradation to restore ER homeostasis. Chronic activation of the IRE1α-XBP1s pathway has been implicated in the pathogenesis of various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.
This guide provides an objective comparison of the efficacy of MKC8866, a potent and specific IRE1α RNase inhibitor, with other well-characterized IRE1α inhibitors, namely KIRA8 and STF-083010. The comparison is based on available preclinical data, focusing on their inhibitory potency, and in vitro and in vivo efficacy.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data for this compound, KIRA8, and STF-083010, providing a direct comparison of their potency and cellular effects.
Table 1: In Vitro Inhibitory Potency against IRE1α RNase Activity
| Inhibitor | IC50 (Human IRE1α) | Assay Type | Reference |
| This compound | 0.29 µM | Cell-free enzymatic assay | [1] |
| KIRA8 | 5.9 nM | Cell-free enzymatic assay | [2] |
| STF-083010 | Not explicitly reported in a cell-free enzymatic assay, but effectively inhibits XBP1 splicing in cells. | Cellular XBP1 splicing assay | [3] |
Table 2: Cellular Efficacy in Inhibiting XBP1 Splicing
| Inhibitor | Cell Line | Effective Concentration | Key Findings | Reference |
| This compound | LNCaP (Prostate Cancer) | 10 µM | Effectively represses IRE1α-mediated XBP1 splicing. | [1] |
| KIRA8 | INS-1 (Insulinoma) | Not explicitly stated, but reverses GNF-2 promoted XBP1 splicing. | Potently inhibits IRE1α RNase activity against XBP1 RNA. | [2] |
| STF-083010 | RPMI 8226 (Multiple Myeloma) | 60 µM | Inhibited thapsigargin-induced endogenous XBP1 mRNA splicing. |
Table 3: In Vivo Efficacy
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Prostate Cancer Xenograft | Not specified | Displays significant therapeutic activity in various preclinical models of prostate cancer. | [1] |
| KIRA8 | Non-obese diabetic (NOD) mice | 50 mg/kg, i.p., once a day for one week | Significant reductions in islet XBP1 splicing and preserved insulin-related mRNAs. | |
| STF-083010 | Multiple Myeloma Xenograft | 30 mg/kg, i.p. | Significantly inhibited tumor growth. | [3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: The IRE1α signaling pathway under ER stress and points of inhibition.
Caption: General experimental workflow for evaluating IRE1α inhibitors.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro IRE1α RNase Activity Assay (FRET-based)
This protocol is a generalized method for determining the in vitro IC50 of IRE1α inhibitors using a Fluorescence Resonance Energy Transfer (FRET) based assay.
-
Reagents and Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain).
-
FRET-based RNA substrate: A short RNA oligonucleotide containing the XBP1 splice sites, labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Test compounds (this compound, KIRA8, STF-083010) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In the microplate, add 2 µL of the diluted compounds to each well.
-
Add 18 µL of the assay buffer containing the recombinant IRE1α protein to each well. The final concentration of IRE1α should be optimized for linear reaction kinetics.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the FRET-based RNA substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific to the fluorophore/quencher pair) every minute for 30-60 minutes at 30°C.
-
The rate of increase in fluorescence is proportional to the IRE1α RNase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Western Blot Analysis of XBP1s
This protocol describes the detection of the spliced form of XBP1 (XBP1s) protein in cell lysates by Western blotting.
-
Cell Culture and Treatment:
-
Seed cells (e.g., LNCaP, RPMI 8226) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with an ER stress inducer (e.g., 1 µg/mL tunicamycin or 300 nM thapsigargin) and/or the IRE1α inhibitor at the desired concentrations for the specified duration (e.g., 4-24 hours).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the protein lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against XBP1s (diluted according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
MTT Cell Viability Assay
This protocol outlines the procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the IRE1α inhibitors in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound, KIRA8, and STF-083010 are all effective inhibitors of the IRE1α pathway, demonstrating inhibition of XBP1 splicing and efficacy in preclinical models of various diseases. KIRA8 exhibits the highest in vitro potency with an IC50 in the nanomolar range. This compound shows potent activity in the sub-micromolar range and has demonstrated significant in vivo therapeutic effects in prostate cancer models.[1] STF-083010 also effectively inhibits IRE1α's endonuclease activity and shows anti-myeloma activity in vivo.[3] The choice of inhibitor for a specific research application or therapeutic development will depend on the desired potency, selectivity, and the specific disease context. The experimental protocols provided in this guide offer a foundation for the continued investigation and comparison of these and other emerging IRE1α inhibitors.
References
A Comparative Analysis of MKC8866 and Other UPR Inhibitors in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Triple-negative breast cancer (TNBC) presents a significant therapeutic challenge due to its aggressive nature and lack of targeted therapies. The unfolded protein response (UPR), a cellular stress response pathway, has emerged as a promising target for intervention. This guide provides a comparative analysis of MKC8866, an IRE1α RNase inhibitor, against other UPR inhibitors, with a focus on their performance in preclinical TNBC models.
Introduction to UPR Inhibition in TNBC
The UPR is a critical signaling network activated by endoplasmic reticulum (ER) stress, a common feature of the tumor microenvironment. Cancer cells, including TNBC cells, often co-opt the UPR to promote survival, angiogenesis, and chemoresistance. The UPR is mediated by three main sensor proteins: inositol-requiring enzyme 1α (IRE1α), protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), and activating transcription factor 6 (ATF6). Targeting these sensors with small molecule inhibitors represents a rational strategy to disrupt TNBC cell adaptation and enhance the efficacy of conventional therapies.
This compound: An IRE1α RNase Inhibitor
This compound is a selective inhibitor of the RNase activity of IRE1α.[1] This inhibition prevents the splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s, a key transcription factor that drives the expression of genes involved in ER expansion and protein folding.[2] this compound has demonstrated preclinical activity in various cancer models, including TNBC.[2][3]
Comparative Performance of UPR Inhibitors
While direct head-to-head studies are limited, this section compiles available data to provide a comparative overview of this compound and other UPR inhibitors investigated in the context of TNBC.
In Vitro Efficacy
The following table summarizes the in vitro activity of various UPR inhibitors on TNBC cell lines. It is important to note that experimental conditions, such as cell lines and assay methods, can vary between studies, making direct comparisons challenging.
| Inhibitor | Target | TNBC Cell Line(s) | IC50 / Effective Concentration | Key Findings | Reference(s) |
| This compound | IRE1α RNase | MDA-MB-231, MDA-MB-468, BT-549, HCC1806 | 20 μM (used in functional assays) | Decreased proliferation without inducing cell death as a single agent. Reduced secretion of pro-tumorigenic cytokines. | [2] |
| STF-083010 | IRE1α RNase (inhibits XBP1 splicing) | Not specifically tested in TNBC in available literature. | Not available for TNBC. | Re-sensitized tamoxifen-resistant breast cancer cells to tamoxifen. | [3] |
| CCT020312 | PERK (activator) | MDA-MB-453, CAL-148 | IC50 values not explicitly stated, but dose-dependent inhibition of viability observed at 6-12 μM. | Induced G1 phase cell cycle arrest and apoptosis. | [4] |
| HC-5404 | PERK (inhibitor) | Not specifically tested in TNBC in available preclinical data. | Not available for TNBC. | Potent and selective PERK inhibitor. | [4] |
In Vivo Efficacy
The following table summarizes the in vivo activity of UPR inhibitors in TNBC xenograft models.
| Inhibitor | Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| This compound | MDA-MB-231 xenografts in athymic nude mice | 300 mg/kg daily oral gavage | As a single agent, did not show significant tumor growth inhibition. In combination with paclitaxel (10 mg/kg weekly), significantly enhanced tumor growth repression and delayed tumor relapse. | [2] |
| CCT020312 | MDA-MB-453 orthotopic xenografts in BALB/c nude mice | Not specified in abstract | Inhibited tumor growth. | [4] |
| STF-083010 | MCF7-TAMR (tamoxifen-resistant) xenografts in nude mice | Not specified in abstract | Co-treatment with tamoxifen significantly delayed breast cancer progression. | [3] |
Signaling Pathways and Experimental Workflows
Visual representations of the UPR signaling pathway and a typical experimental workflow for evaluating UPR inhibitors are provided below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. YD277 Suppresses Triple-Negative Breast Cancer Partially Through Activating the Endoplasmic Reticulum Stress Pathway [thno.org]
- 5. This compound - Ace Therapeutics [acetherapeutics.com]
- 6. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MKC8866 and First-Generation IRE1 Inhibitors for Researchers
A deep dive into the evolution of IRE1α inhibition, comparing the pharmacological and biological profiles of the newer generation MKC8866 against its predecessors, STF-083010 and 4µ8C.
In the landscape of targeted therapies, the Unfolded Protein Response (UPR) has emerged as a critical pathway in various diseases, including cancer and metabolic disorders. A key mediator of the UPR is the endoplasmic reticulum (ER) stress sensor, Inositol-requiring enzyme 1 (IRE1α). IRE1α's dual kinase and endoribonuclease (RNase) activities make it an attractive therapeutic target. This guide provides a comparative analysis of this compound, a potent and specific IRE1α RNase inhibitor, against the first-generation inhibitors STF-083010 and 4µ8C, offering researchers a comprehensive overview supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Generations
First-generation IRE1 inhibitors, such as STF-083010 and 4µ8C , paved the way for targeting the RNase activity of IRE1α. These small molecules act as direct inhibitors, sharing a common hydroxy-aryl-aldehyde (HAA) moiety that forms a Schiff base with a critical lysine residue (Lys907) in the RNase catalytic domain, thereby blocking its function.[1] While effective at inhibiting the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key downstream event of IRE1α activation, they have limitations, including potential off-target effects and less favorable pharmacokinetic properties for in vivo studies.[2] For instance, 4µ8C has been shown to also inhibit IRE1α autophosphorylation by interacting with a lysine residue in the kinase domain.[1][3]
This compound represents a more recent advancement in IRE1α RNase inhibition. As a salicylaldehyde analog, it also targets the RNase domain.[4] It has been optimized from a family of IRE1α-specific endoribonuclease inhibitors to have improved pharmacokinetic and pharmacodynamic properties, making it a more suitable candidate for preclinical and clinical development.[4][5] this compound specifically inhibits the RNase activity of IRE1α, leading to a reduction in XBP1 splicing and the subsequent downstream signaling cascade.[5]
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data on the potency and cellular effects of this compound and the first-generation IRE1 inhibitors. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary between different reports.
| Inhibitor | Target | Mechanism of Action | In Vitro Potency (IC50/EC50) | Reference |
| This compound | IRE1α RNase | Covalent modification of the RNase domain | IC50: 0.29 µM (human IRE1α, cell-free) EC50: 0.52 µM (DTT-induced XBP1s expression) IC50: 0.14 µM (unstressed RPMI 8226 cells) | [4] |
| STF-083010 | IRE1α RNase | Covalent modification of the RNase domain | Not explicitly stated in provided abstracts. | [6] |
| 4µ8C | IRE1α RNase (and Kinase) | Covalent modification of the RNase and Kinase domains | Not explicitly stated in provided abstracts. | [1][3] |
| Inhibitor | Cell Lines Tested | Effect on Cell Viability | In Vivo Models | Noted In Vivo Efficacy | Reference |
| This compound | Prostate cancer (LNCaP, VCaP, 22Rv1, C4-2B), Melanoma (A2058, A375, B16F10) | Reduces cell proliferation and induces apoptosis in cancer cells. | Prostate cancer xenografts, Syngeneic prostate cancer models, Melanoma models. | Significantly inhibits tumor growth as monotherapy and synergizes with other cancer drugs. | [5][7][8] |
| STF-083010 | Multiple myeloma (RPMI 8226), Acute Myeloid Leukemia, various cancer cell lines. | Cytostatic and cytotoxic activity in a dose- and time-dependent manner. | Multiple myeloma xenografts, Rat model of acute renal failure. | Significantly inhibits tumor growth and ameliorates acute renal failure. | [6][9] |
| 4µ8C | Colorectal cancer, Hepatocellular carcinoma, various cancer cell lines. | Inhibits cancer cell growth without significant cytotoxicity at effective concentrations. | Colorectal cancer mice, Hepatocellular carcinoma mice, Fungal keratitis model. | Prevents tumor growth, reduces liver fibrosis, and exhibits antifungal activity. | [10][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
XBP1 mRNA Splicing Assay by RT-PCR
This assay is fundamental for assessing the RNase activity of IRE1α.
Objective: To qualitatively or quantitatively measure the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA.
Materials:
-
Cultured cells of interest
-
IRE1 inhibitors (this compound, STF-083010, 4µ8C) and vehicle control (e.g., DMSO)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
RNA extraction kit (e.g., Trizol-based or column-based)
-
Reverse transcription kit
-
PCR reagents (Taq polymerase, dNTPs, primers flanking the XBP1 splice site)
-
Agarose gel electrophoresis system
-
(Optional for quantitative analysis) Real-time PCR system and appropriate reagents (e.g., SYBR Green or TaqMan probes)
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with the desired concentrations of IRE1 inhibitors or vehicle for a specified pre-incubation time. Subsequently, induce ER stress by adding Tunicamycin or Thapsigargin and incubate for an appropriate duration (e.g., 3-6 hours).[12][13]
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard protocol. Ensure RNA quality and quantity are assessed.
-
Reverse Transcription (RT): Synthesize cDNA from the isolated RNA using a reverse transcription kit according to the manufacturer's instructions.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced and spliced forms.[12][14]
-
Primer design is critical. Human XBP1 primers can be designed as described in the literature.[14]
-
-
Gel Electrophoresis: Separate the PCR products on a high-percentage agarose gel (e.g., 2.5-3%) to resolve the 26-base pair difference between the XBP1u and XBP1s amplicons.[13]
-
Visualization and Quantification: Visualize the bands under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe). The intensity of the bands corresponding to XBP1u and XBP1s can be quantified using densitometry software. For a more precise quantification, quantitative real-time PCR (qPCR) with primers specific for the spliced form of XBP1 can be employed.[13][15][16]
IRE1α Phosphorylation Assay by Phos-tag™ Western Blot
This method allows for the detection of phosphorylated IRE1α, an indicator of its activation.
Objective: To assess the phosphorylation status of IRE1α upon ER stress and inhibitor treatment.
Materials:
-
Cell lysates prepared as in the XBP1 splicing assay
-
SDS-PAGE reagents
-
Phos-tag™ Acrylamide and MnCl₂
-
Western blot transfer system and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST to reduce background)
-
Primary antibody against total IRE1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Lysate Preparation: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
Phos-tag™ SDS-PAGE: Prepare polyacrylamide gels containing Phos-tag™ and MnCl₂. The Phos-tag™ specifically captures phosphorylated proteins, causing a mobility shift.[17][18]
-
The concentration of Phos-tag™ and MnCl₂ may need to be optimized for the protein of interest.[17]
-
-
Electrophoresis: Load equal amounts of protein lysate and run the gel. The phosphorylated form of IRE1α will migrate slower than the non-phosphorylated form.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. It is crucial to wash the gel with a transfer buffer containing EDTA before transfer to remove the manganese ions, which can interfere with the transfer process.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for at least 1 hour.
-
Incubate the membrane with a primary antibody against total IRE1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: The blot will show two bands for IRE1α if it is phosphorylated: a lower band for the non-phosphorylated form and an upper, shifted band for the phosphorylated form. The relative intensity of these bands indicates the extent of IRE1α phosphorylation. It is recommended to also probe for a loading control (e.g., tubulin or GAPDH) and total IRE1α on a standard SDS-PAGE gel to normalize the results.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the effect of IRE1 inhibitors on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well culture plates
-
IRE1 inhibitors and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the IRE1 inhibitors or vehicle control. Include wells with untreated cells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution to dissolve the formazan crystals.[20][21]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot the results as a dose-response curve to determine the IC50 value for cell viability.
Conclusion
The development of IRE1α inhibitors has progressed from first-generation compounds like STF-083010 and 4µ8C to more refined molecules such as this compound. While all three effectively inhibit the RNase activity of IRE1α, this compound appears to offer improved pharmacological properties, making it a valuable tool for in vivo studies and a promising candidate for clinical translation.[5] The choice of inhibitor for a particular research application will depend on the specific experimental goals, the model system being used, and the desired balance between potency, selectivity, and in vivo applicability. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the performance of these and other IRE1 inhibitors in their own experimental settings.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. pnas.org [pnas.org]
- 3. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting IRE1α reprograms the tumor microenvironment and enhances anti-tumor immunity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STF-083010, an inhibitor of XBP1 splicing, attenuates acute renal failure in rats by suppressing endoplasmic reticulum stress-induced apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The mammalian Ire1 inhibitor, 4µ8C, exhibits broad anti-Aspergillus activity in vitro and in a treatment model of fungal keratitis [frontiersin.org]
- 12. Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
- 17. Phos-tag Western blotting for detecting stoichiometric protein phosphorylation in cells [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
Independent Validation of MKC8866's Effect on c-MYC Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MKC8866, an indirect inhibitor of c-MYC signaling, with other alternative direct inhibitors. The information presented is supported by experimental data from publicly available research to aid in the evaluation of these compounds for research and drug development purposes.
Mechanism of Action: Indirect vs. Direct Inhibition of c-MYC
This compound operates through a novel, indirect mechanism to suppress c-MYC activity. It is a specific inhibitor of the endoribonuclease (RNase) activity of Inositol-requiring enzyme 1 alpha (IRE1α).[1][2][3] IRE1α is a key component of the Unfolded Protein Response (UPR), a cellular stress response pathway. A major output of IRE1α RNase activity is the splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s.[3][4] Crucially, the IRE1α-XBP1s signaling pathway is essential for maintaining optimal c-MYC mRNA and protein expression.[4][5][6][7] Therefore, by inhibiting IRE1α, this compound effectively downregulates the c-MYC signaling cascade.[7]
In contrast, the alternatives listed in this guide are direct inhibitors of c-MYC. They function by disrupting the critical protein-protein interaction between c-MYC and its obligate binding partner, MAX.[6] This heterodimerization is essential for c-MYC to bind to DNA and activate the transcription of its target genes.
Comparative Efficacy of c-MYC Signaling Inhibitors
The following table summarizes the available quantitative data for this compound and a selection of direct c-MYC inhibitors. It is important to note that the nature of the reported inhibitory concentrations varies, reflecting the different mechanisms of action.
| Compound | Target | Mechanism of Action | Reported IC50 / Effective Concentration | Cell Lines / System | Reference |
| This compound | IRE1α RNase | Indirect c-MYC inhibition via the IRE1α-XBP1s pathway | IC50: 0.29 µM (for human IRE1α in vitro) EC50: 0.52 µM (for DTT-induced XBP1s expression in MM1 cells) Effective Concentration: 10 µM (for c-MYC protein and mRNA reduction in LNCaP and VCaP cells) | Human IRE1α (in vitro), MM1, LNCaP, VCaP | [2][7] |
| 10058-F4 | c-MYC/MAX Interaction | Direct c-MYC inhibition | IC50: 49.0 µM (cell viability) IC50: 70.5 µM (cell viability) IC50: 82.8 µM (cell viability) | HL60 MCF7 A549 | [6] |
| c-Myc-i7 | c-MYC/MAX Interaction | Direct c-MYC inhibition | IC50: 1.6 µM (cell viability) IC50: 83.7 µM (cell viability) | MCF7 A549 | [6] |
| MY05 | c-MYC/MAX Interaction | Direct c-MYC inhibition | IC50: 5 - 14 µM (cell viability) | P493-6, MDA-MB 468 | [8] |
| OMO-103 (Omomyc) | c-MYC | Direct c-MYC inhibition (therapeutic mini-protein) | Phase I clinical trial completed, demonstrating safety and anti-tumor activity. Specific IC50 values from these trials are not yet published. | Human Patients (various solid tumors) | [9] |
Experimental Protocols for Validation
To independently validate the effect of these compounds on c-MYC signaling, the following experimental protocols are recommended:
Western Blot Analysis for c-MYC Protein Levels
This method is used to quantify changes in c-MYC protein expression following treatment with an inhibitor.
a. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and treat with the inhibitor at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Scrape adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a BCA or Bradford protein assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 10-25 µg of total protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]
c. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for c-MYC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize using a digital imaging system or X-ray film.[5]
-
Normalize the c-MYC band intensity to a loading control protein such as GAPDH or β-actin.
Real-Time Quantitative PCR (RT-qPCR) for c-MYC mRNA Levels
This technique is employed to measure changes in the transcription of the MYC gene.
a. RNA Isolation and cDNA Synthesis:
-
Treat cells with the inhibitor as described for the Western blot.
-
Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
b. qPCR Reaction:
-
Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for c-MYC, and a SYBR Green or TaqMan-based qPCR master mix.
-
Include primers for a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
c. Data Analysis:
-
Determine the cycle threshold (Ct) value for c-MYC and the reference gene in both treated and untreated samples.
-
Calculate the relative change in c-MYC mRNA expression using the ΔΔCt method.
c-MYC Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of c-MYC.
a. Cell Transfection and Treatment:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with a c-MYC responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
After 24 hours, treat the cells with the inhibitor at various concentrations.
b. Luciferase Activity Measurement:
-
After the desired treatment duration (e.g., 18-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[10][11]
c. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in c-MYC transcriptional activity in treated cells relative to untreated controls.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. resources.amsbio.com [resources.amsbio.com]
Unveiling the Synergistic Power of MKC8866 and Paclitaxel in Combating Triple-Negative Breast Cancer
A detailed analysis of their combined in vivo efficacy, offering new hope for a challenging disease.
In the landscape of oncology research, the quest for more effective cancer therapies is relentless. For researchers and drug development professionals vested in combating triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat subtype, the discovery of synergistic drug combinations is a significant leap forward. This guide provides a comprehensive comparison of the in vivo performance of a novel IRE1α RNase inhibitor, MKC8866, when used in conjunction with the widely-used chemotherapeutic agent, paclitaxel. The data presented herein, supported by detailed experimental protocols and signaling pathway visualizations, demonstrates a potent synergy that significantly enhances tumor suppression and prolongs survival in preclinical models.
Enhanced Anti-Tumor Efficacy with Combination Therapy
The combination of this compound and paclitaxel results in a marked improvement in the inhibition of tumor growth compared to either agent administered alone. In a well-established in vivo xenograft model using MDA-MB-231 TNBC cells, the co-administration of this compound and paclitaxel led to a statistically significant reduction in tumor volume throughout the 60-day study period.[1]
| Treatment Group | Mean Tumor Volume (mm³) at Day 60 | P-value vs. Paclitaxel Alone |
| Vehicle Control | >2000 (reached max. size by day 25) | N/A |
| This compound (300 mg/kg, daily) | >2000 (reached max. size by day 25) | N/A |
| Paclitaxel (10 mg/kg, weekly) | ~1500 | N/A |
| This compound + Paclitaxel (from day 1) | ~500 | P ≤ 0.0001 |
| This compound + Paclitaxel (from day 14) | ~800 | P ≤ 0.001 |
| This compound + Paclitaxel (from day 28) | ~1200 | P ≤ 0.05 |
Table 1: Comparative Tumor Growth Inhibition in MDA-MB-231 Xenografts. Data sourced from a preclinical study demonstrating the synergistic effect of combining this compound with paclitaxel.[1]
Notably, treatment with this compound alone did not show significant anti-tumor activity, highlighting its role as a synergistic agent that enhances the efficacy of paclitaxel.[1]
Prolonged Survival with the this compound-Paclitaxel Combination
The enhanced tumor suppression observed with the combination therapy directly translated to a significant improvement in the survival of the tumor-bearing mice. Mice receiving the this compound and paclitaxel combination from the initiation of treatment, as well as those who began the combination therapy at later stages, exhibited significantly longer survival times compared to those treated with paclitaxel alone.[1] This underscores the clinical potential of this combination in delaying disease progression and improving patient outcomes.
The Underlying Mechanism: Targeting Chemoresistance
The synergy between this compound and paclitaxel is rooted in their distinct but complementary mechanisms of action. Paclitaxel, a taxane family medication, functions by stabilizing microtubules, which are crucial for cell division.[2][3][4][5] This interference with microtubule dynamics leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.[2][3][4]
However, cancer cells can develop resistance to chemotherapy. One of the key mechanisms involves the activation of the Unfolded Protein Response (UPR), a cellular stress response pathway. The IRE1α-XBP1s arm of the UPR has been identified as a critical driver of chemoresistance.[1][6] Paclitaxel treatment has been shown to increase IRE1α RNase activity, which in turn promotes the survival of tumor-initiating cells.[1]
This compound is a specific inhibitor of the IRE1α endoribonuclease (RNase) activity.[7] By blocking this pathway, this compound prevents the splicing of X-Box Binding Protein 1 (XBP1) mRNA into its active form, XBP1s.[1] This inhibition of the IRE1α-XBP1s signaling axis counteracts the pro-survival mechanisms induced by paclitaxel, thereby re-sensitizing the cancer cells to the chemotherapeutic agent.[1][6]
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodology for the in vivo synergy study is provided below.
Cell Lines and Culture: The human triple-negative breast cancer cell line, MDA-MB-231, was used for these experiments.
Animal Model: Female athymic nude mice (Crl:NU(Ncr)-Foxn1nu) were utilized for the xenograft study.[1][8]
Tumor Implantation and Treatment:
-
5 x 10⁶ MDA-MB-231 cells were subcutaneously injected into the right flank of each mouse.[1][8]
-
When tumors reached a palpable size of approximately 225-250 mm³, the mice were randomized into different treatment groups.[1]
-
Vehicle Group: Received the vehicle control.
-
This compound Group: Administered 300 mg/kg of this compound daily via oral gavage.[1]
-
Paclitaxel Group: Received 10 mg/kg of paclitaxel weekly via intravenous injection.[8]
-
Combination Groups: Received both paclitaxel (10 mg/kg, weekly) and this compound (300 mg/kg, daily) with the initiation of this compound treatment starting on day 1, day 14, or day 28.[1][8]
-
Treatments continued until tumors reached the maximum permitted size of 2000 mm³ or until day 60.[1]
Data Collection and Analysis:
-
Tumor size was measured every 2-3 days using calipers, and tumor volume was calculated.[1][8]
-
The percentage of XBP1 mRNA splicing in tumor tissues was analyzed to confirm the on-target effect of this compound.[1][8]
-
Animal survival was monitored and recorded.[1]
-
Statistical analysis was performed to determine the significance of the observed differences between treatment groups.
Conclusion
The compelling preclinical data presented in this guide strongly supports the synergistic interaction between this compound and paclitaxel in a TNBC model. By inhibiting the IRE1α-XBP1s pathway, this compound effectively overcomes a key mechanism of chemoresistance, thereby enhancing the anti-tumor efficacy of paclitaxel and leading to improved survival. These findings provide a strong rationale for the further clinical investigation of this combination therapy as a promising new strategy for the treatment of triple-negative breast cancer.
References
- 1. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. IRE1α inhibitor enhances paclitaxel sensitivity of triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of IRE1α Inhibitors on Tumor Immunity: A Guide for Researchers
A detailed cross-validation of the IRE1α inhibitor MKC8866 and its alternatives reveals distinct impacts on the tumor microenvironment and highlights the therapeutic potential of targeting the unfolded protein response in oncology. This guide provides a comparative overview of this compound, STF-083010, KIRA6, and B-I09, focusing on their effects on anti-tumor immunity, supported by available experimental data and detailed methodologies.
Introduction to IRE1α Inhibition in Cancer Therapy
The endoplasmic reticulum (ER) stress sensor, inositol-requiring enzyme 1α (IRE1α), has emerged as a critical regulator of tumor progression and immune evasion. Its dual kinase and RNase activities play a pivotal role in the unfolded protein response (UPR), a cellular stress response pathway frequently hijacked by cancer cells to support their survival and growth. Inhibition of IRE1α presents a promising therapeutic strategy to disrupt these pro-tumorigenic mechanisms and enhance anti-cancer immunity. This compound (also known as ORIN1001) is a selective inhibitor of the RNase activity of IRE1α currently under clinical investigation. This guide compares the performance of this compound with other preclinical IRE1α inhibitors: STF-083010, KIRA6, and B-I09.
Comparative Performance of IRE1α Inhibitors
The following tables summarize the available quantitative data on the effects of this compound and its alternatives on various aspects of tumor immunity. It is important to note that direct comparative studies are limited, and the available data comes from different cancer models and experimental setups.
Table 1: Effect of IRE1α Inhibitors on Tumor Growth and Survival
| Inhibitor | Cancer Model | Dosage and Administration | Tumor Growth Inhibition | Survival Benefit | Citation |
| This compound | Prostate Cancer (mouse syngeneic) | 25 mg/kg, oral gavage, daily | Significant reduction in tumor volume | Not reported | [1] |
| This compound + anti-PD-1 | Prostate Cancer (mouse syngeneic) | This compound: 25 mg/kg, oral gavage, daily; anti-PD-1: 10 mg/kg, intraperitoneal injection, twice weekly | Synergistic reduction in tumor volume compared to monotherapies | Not reported | [1] |
| STF-083010 | Multiple Myeloma (mouse xenograft) | 30 mg/kg, intraperitoneal injection, once weekly for 2 weeks | Significant inhibition of tumor growth | Not reported | [2] |
| STF-083010 + Tamoxifen | Breast Cancer (mouse xenograft) | Not specified | Significant delay in tumor progression | Not reported | [3][4] |
| KIRA6 + Mitoxantrone | Melanoma (mouse prophylactic vaccination) | Not specified | Reduced anti-tumor vaccination response | Decreased survival | [1] |
| B-I09 | Chronic Lymphocytic Leukemia (mouse model) | Not specified | Promotes regression of leukemia | Not reported | [3] |
Table 2: Impact of IRE1α Inhibitors on the Tumor Immune Microenvironment
| Inhibitor | Cancer Model | Effect on Immune Cell Infiltration | Effect on Macrophage Polarization | Effect on Cytokine Profile | Citation |
| This compound + anti-PD-1 | Prostate Cancer (mouse syngeneic) | Increased infiltration of CD8+ T cells and NK cells | Reduction in tumor-associated macrophages (TAMs) | Upregulation of IFN-α and IFN-γ signaling response genes | [1] |
| STF-083010 | Melanoma (murine) | Reprograms cholesterol metabolism in intratumoral CD8+ T cells to promote antitumor activity | Not reported | Not reported | [5] |
| STF-083010 | Melanoma (in vitro) | - | - | Suppressed TG/HA15-induced increase in transcription and secretion of CXCL9, CXCL10, CXCL11, IL-6, and TNF-α | [6] |
| KIRA6 + Mitoxantrone | Melanoma (in vitro) | Reduced neutrophil and monocyte recruitment | Not reported | Abolished MTX-induced CXCL8 secretion | [1] |
| B-I09 | Not reported | Not reported | Not reported | Not reported | N/A |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of IRE1α and a general experimental workflow for evaluating the impact of IRE1α inhibitors on tumor immunity.
Caption: The IRE1α signaling pathway in the context of tumor immunity and points of intervention by various inhibitors.
Caption: A generalized experimental workflow for assessing the immunomodulatory effects of IRE1α inhibitors in vivo.
Experimental Protocols
In Vivo Tumor Models and Drug Administration
Animal Models: Syngeneic mouse models (e.g., C57BL/6 or BALB/c mice) are typically used to study the effects of IRE1α inhibitors on an intact immune system. Tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma, or 4T1 breast cancer) are implanted subcutaneously or orthotopically.
Drug Administration:
-
This compound: Can be administered via oral gavage, typically at a daily dose of 25 mg/kg.
-
STF-083010: Is often administered via intraperitoneal (IP) injection. A common dosage is 30 mg/kg, administered once weekly.
-
Immunotherapies: Antibodies such as anti-PD-1 are typically administered via IP injection at a dose of 10 mg/kg, twice a week.
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
-
Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is then stained with a panel of fluorescently labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1) and intracellular markers (e.g., FoxP3 for regulatory T cells, IFN-γ for activated T cells).
-
Flow Cytometry Acquisition and Analysis: Stained cells are acquired on a flow cytometer. Data is analyzed using appropriate software to quantify the percentages and absolute numbers of different immune cell populations within the tumor microenvironment.
Cytokine and Chemokine Analysis
-
Multiplex Immunoassay: The levels of various cytokines and chemokines in the tumor homogenates or serum can be quantified using multiplex immunoassays (e.g., Luminex).
-
ELISA: Enzyme-linked immunosorbent assays can be used to measure the concentration of specific cytokines of interest.
-
Quantitative PCR (qPCR): The expression levels of cytokine and chemokine genes in sorted immune cell populations or whole tumor tissue can be determined by qPCR.
Conclusion and Future Directions
The available data suggests that inhibiting the RNase activity of IRE1α with molecules like this compound and STF-083010 can have beneficial effects on anti-tumor immunity, particularly when combined with immune checkpoint blockade. These inhibitors appear to remodel the tumor microenvironment, leading to increased infiltration of cytotoxic T cells and a reduction in immunosuppressive cell populations.
However, the off-target effects of some IRE1α inhibitors, such as KIRA6, highlight the importance of careful target validation and specificity analysis. Further research is needed to conduct direct head-to-head comparisons of these inhibitors in various cancer models to fully elucidate their differential effects on tumor immunity. A deeper understanding of the complex interplay between the UPR and the immune system will be crucial for the successful clinical translation of IRE1α inhibitors as a novel class of cancer immunotherapies.
References
- 1. Stress-induced inflammation evoked by immunogenic cell death is blunted by the IRE1α kinase inhibitor KIRA6 through HSP60 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The IRE1 ER stress sensor activates natural killer cell immunity in part by regulating c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumorous IRE1α facilitates CD8+T cells-dependent anti-tumor immunity and improves immunotherapy efficacy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of MKC8866/ORIN1001: A Comparative Guide
An in-depth analysis of the preclinical in vivo performance of the IRE1α RNase inhibitor MKC8866, also known as ORIN1001, in various cancer models.
This guide provides a comprehensive comparison of the in vivo efficacy of this compound/ORIN1001, a potent and selective inhibitor of the IRE1α RNase, a key component of the unfolded protein response (UPR). The compound has demonstrated significant therapeutic potential in preclinical studies across a range of solid tumors, both as a monotherapy and in combination with existing cancer treatments.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic application of targeting the IRE1α signaling pathway.
Mechanism of Action
This compound/ORIN1001 is a salicylaldehyde analog that specifically inhibits the endoribonuclease (RNase) activity of IRE1α.[3][4] IRE1α is a critical sensor of endoplasmic reticulum (ER) stress. Upon activation, its RNase domain initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to its active form, XBP1s. XBP1s is a transcription factor that upregulates genes involved in protein folding, secretion, and ER-associated degradation to restore ER homeostasis. In many cancers, the IRE1α-XBP1s pathway is hijacked to promote tumor cell survival, proliferation, and adaptation to the harsh tumor microenvironment.[1][5]
This compound/ORIN1001's inhibition of IRE1α RNase activity blocks the splicing of XBP1 mRNA, leading to a reduction in XBP1s levels.[1] This disruption of the UPR signaling cascade has been shown to be essential for the activation of c-MYC signaling, a major oncogenic driver in various cancers, including prostate cancer.[1][5] By inhibiting this pathway, this compound/ORIN1001 can suppress tumor growth and enhance the efficacy of other anticancer agents.
In Vivo Efficacy Data
This compound/ORIN1001 has demonstrated significant anti-tumor activity in various preclinical xenograft models of prostate and breast cancer.
Prostate Cancer Xenograft Models
In multiple prostate cancer cell line-derived xenograft models, daily oral administration of this compound as a monotherapy resulted in strong inhibition of tumor growth.[1]
| Cell Line | Mouse Model | Treatment | Outcome | Reference |
| LNCaP | Nude mice | This compound (300 mg/kg, daily, oral) | Significant tumor growth inhibition | [1] |
| VCaP | Nude mice | This compound (300 mg/kg, daily, oral) | Significant tumor growth inhibition | [1] |
| 22Rv1 | Nude mice | This compound (300 mg/kg, daily, oral) | Significant tumor growth inhibition | [1] |
| C4-2B | Nude mice | This compound (300 mg/kg, daily, oral) | Significant tumor growth inhibition | [1] |
Furthermore, this compound showed synergistic effects when combined with standard-of-care therapies for prostate cancer, such as enzalutamide, abiraterone acetate, and cabazitaxel.[1]
Breast Cancer Xenograft Models
In a triple-negative breast cancer (TNBC) xenograft model using MDA-MB-231 cells, this compound alone did not show significant efficacy as a single agent.[6] However, when combined with the chemotherapeutic agent paclitaxel, it significantly enhanced the repression of tumor growth.[6]
| Cell Line | Mouse Model | Treatment | Outcome | Reference |
| MDA-MB-231 | Athymic nude mice | This compound (300 mg/kg, daily, oral) | No significant single-agent efficacy | [6] |
| MDA-MB-231 | Athymic nude mice | This compound (300 mg/kg, daily, oral) + Paclitaxel (10 mg/kg, weekly, IV) | Significant synergistic tumor growth inhibition | [6][7] |
Experimental Protocols
Prostate Cancer Xenograft Study
-
Cell Lines: LNCaP, VCaP, 22Rv1, and C4-2B human prostate cancer cell lines.
-
Animals: Male nude mice.
-
Tumor Implantation: Cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors were palpable, mice were randomized into treatment groups. This compound was administered daily by oral gavage at a dose of 300 mg/kg.[1]
-
Tumor Measurement: Tumor growth was monitored regularly using caliper measurements.[1]
-
Endpoint: At the end of the study, tumors were excised and weighed. Immunohistochemical analysis was performed to assess markers of proliferation (PCNA) and apoptosis (cleaved Caspase-3).[1]
Triple-Negative Breast Cancer Xenograft Study
-
Cell Line: MDA-MB-231 human breast cancer cell line.[6]
-
Animals: Female athymic nude mice (Crl:NU(Ncr)-Foxn1nu).[6][7]
-
Tumor Implantation: 5 × 10⁶ MDA-MB-231 cells were subcutaneously injected into the right flank of each mouse.[6][7]
-
Treatment: When tumors reached a palpable size (approximately 250 mm³), mice were randomized into treatment groups.[6][7]
-
Tumor Measurement: Tumor size was assessed every 2-3 days via caliper measurement, and tumor volume was calculated.[7]
-
Endpoint: The study continued until tumors reached their maximum permitted size.[7]
Summary and Future Directions
The preclinical data strongly support the in vivo efficacy of this compound/ORIN1001 in inhibiting tumor growth, particularly in prostate cancer models as a monotherapy and in combination with other agents. In breast cancer, its synergistic effect with chemotherapy is promising. The mechanism of action, through the inhibition of the IRE1α-XBP1s pathway and subsequent downregulation of c-MYC, provides a solid rationale for its therapeutic potential.
ORIN1001 is currently in Phase 1/2 clinical trials for advanced solid tumors and metastatic breast cancer (NCT03950570), which will provide crucial data on its safety and efficacy in humans.[2] Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to IRE1α inhibition and exploring novel combination strategies to overcome therapeutic resistance.
References
- 1. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orinoveinc.com [orinoveinc.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. saatcioglulab.org [saatcioglulab.org]
- 6. Inhibition of IRE1 RNase activity modulates the tumor cell secretome and enhances response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Project 3: Targeting Endoplasmic Reticulum Stress Sensor IRE1 to Enhance Chemotherapy Sensitivity in MYC-driven Breast Cancer | BCM [bcm.edu]
- 9. MD Anderson Research Highlights for October 16, 2024 | MD Anderson Cancer Center [mdanderson.org]
Safety Operating Guide
Proper Disposal of MKC8866: A Guide for Laboratory Professionals
For immediate reference, researchers, scientists, and drug development professionals handling MKC8866 must adhere to stringent disposal procedures due to its potential hazards. This guide provides essential safety and logistical information for the proper management of this compound waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.
As a novel research chemical, comprehensive hazard information for this compound is not fully established. Therefore, it is imperative to treat this compound as hazardous and exercise caution in all handling and disposal procedures. The following guidelines are based on available safety data and general best practices for the disposal of hazardous chemical waste.
Step-by-Step Disposal Protocol
Personnel engaged in the disposal of this compound must be trained in hazardous waste management and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All disposal activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Segregate solid waste (e.g., contaminated vials, pipette tips, gloves) from liquid waste (e.g., unused solutions, solvent rinses).
-
-
Containerization:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.
-
The container must be compatible with the chemical properties of this compound and any solvents used.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as indicated in the Safety Data Sheet (SDS).
-
-
Solid Waste Disposal:
-
Place all solid materials contaminated with this compound into a designated solid hazardous waste container.
-
This includes, but is not limited to, weighing papers, contaminated PPE, and empty stock vials.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a designated liquid hazardous waste container.
-
Aspirate or carefully pour liquid waste into the container, avoiding splashes.
-
Rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.
-
-
Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that may have come into contact with this compound.
-
Use a suitable solvent or a laboratory-grade detergent solution.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.
-
-
Storage and Pickup:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Do not accumulate large quantities of waste.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Quantitative Safety Data
The following table summarizes key safety information for this compound. This data is essential for a comprehensive understanding of its hazard profile.
| Parameter | Value | Source |
| GHS Classification | Not fully classified. Treat as hazardous. | Precautionary Principle |
| Signal Word | Warning | General Hazard |
| Hazard Statements | May be harmful if swallowed, inhaled, or in contact with skin. May cause eye, skin, and respiratory irritation. | Assumed for a research chemical |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | Standard laboratory practice |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard protocols for handling potent, non-volatile, solid research compounds of unknown toxicity. These protocols are derived from guidelines provided by occupational safety and environmental protection agencies for the management of hazardous chemical waste in a laboratory setting.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, from initial generation to final collection.
Caption: Decision workflow for the safe disposal of this compound waste.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
